Product packaging for DM1-Sme(Cat. No.:)

DM1-Sme

Cat. No.: B10775943
M. Wt: 784.4 g/mol
InChI Key: ZLUUPZXOPGORNG-JLZGXKMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DM1-Sme is a highly potent cytotoxic agent belonging to the maytansinoid class, specifically designed and synthesized for use as a payload in Antibody-Drug Conjugate (ADC) research and development. Its core research value lies in its mechanism of action, which involves the potent inhibition of tubulin polymerization, thereby disrupting microtubule dynamics during cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in target cells. The "Sme" component refers to the succinimidyl methyl ester linker, a critical feature that enables efficient and stable conjugation to lysine residues on monoclonal antibodies via reactive amine groups. This conjugation forms the basis of a targeted therapeutic strategy, where the antibody directs the DM1 cytotoxin specifically to cancer cells expressing the corresponding antigen, minimizing off-target effects. Researchers utilize this compound to investigate novel ADC constructs, optimize linker-payload technology, and evaluate the efficacy and specificity of targeted cancer therapies in preclinical models. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H50ClN3O10S2 B10775943 DM1-Sme

Properties

Molecular Formula

C36H50ClN3O10S2

Molecular Weight

784.4 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1

InChI Key

ZLUUPZXOPGORNG-JLZGXKMHSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of DM1-SMe

This document provides a comprehensive overview of the cytotoxic agent this compound, focusing on its core mechanism of action, its application as a payload in Antibody-Drug Conjugates (ADCs), and the experimental methodologies used to characterize its activity. This compound is a highly potent maytansinoid derivative designed for targeted delivery to cancer cells.[]

Core Mechanism of Action: Microtubule Disruption

This compound is the unconjugated form of the maytansinoid DM1, where the sulfhydryl group is capped by a thiomethane group to form a mixed disulfide.[][2] Its ultimate cytotoxic effect is executed by its active form, DM1 (also known as mertansine), following its release within a target cell.[3][4] The primary molecular mechanism of DM1 is the potent inhibition of microtubule assembly.[][5][6]

Unlike some other microtubule-targeting agents, DM1 does not cause wholesale depolymerization of microtubules at low concentrations. Instead, it acts as a "microtubule end poison".[3] The mechanism involves high-affinity binding to the tips of microtubules, which potently suppresses their dynamic instability.[3][7] This suppression affects all key parameters of microtubule dynamics:

  • Growth Rate: Decreased

  • Shortening Rate: Decreased

  • Catastrophe Frequency: The switch from growth to shortening is suppressed.

  • Rescue Frequency: The switch from shortening to growth is suppressed.

By locking microtubules in a static, non-functional state, DM1 disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and programmed cell death.[][3][7]

cluster_0 Cellular Events DM1 Free DM1 (Active Payload) Tubulin Tubulin Dimers DM1->Tubulin Binds to tubulin at microtubule tips Dynamics Suppression of Microtubule Dynamics (Growth, Shrinking, Catastrophe, Rescue) DM1->Dynamics Causes Microtubule Microtubule Polymer Microtubule->Dynamics MitoticSpindle Mitotic Spindle Disruption Dynamics->MitoticSpindle G2M G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis

Caption: Intracellular signaling pathway of DM1 leading to apoptosis.

Role in Antibody-Drug Conjugates (ADCs)

This compound serves as a cytotoxic "payload" or "warhead" in the design of ADCs.[] The ADC platform provides a mechanism for targeted delivery, aiming to increase the therapeutic index of the potent cytotoxin by directing it specifically to cancer cells and sparing healthy tissue.[][8]

The general workflow for a DM1-based ADC is as follows:

  • Target Binding: The monoclonal antibody component of the ADC binds to a specific tumor-associated antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[3]

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Payload Release: Inside the lysosome, acidic and proteolytic conditions cleave the linker that connects the antibody to the DM1 payload.[][3] This releases the active, thiol-containing DM1 into the cytoplasm.

  • Target Engagement: The released DM1 binds to microtubules, initiating the cytotoxic cascade described above.[3]

The choice of linker is critical. Stable thioether linkers are often used to prevent premature release of the payload in systemic circulation.[]

cluster_workflow ADC Mechanism of Action ADC 1. ADC in Circulation Binding 2. Binding to Tumor Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Action 6. DM1 Binds to Microtubules Release->Action Death 7. Cell Cycle Arrest & Apoptosis Action->Death

Caption: General workflow for ADC internalization and payload activation.

Quantitative Data

The potency and binding characteristics of DM1 and this compound have been quantified in various studies.

Table 1: Binding Affinity and Stoichiometry

Parameter Value Target Reference
High-Affinity KD 0.1 ± 0.05 µmol/L Microtubule Tips [3][7]
Low-Affinity KD 2.2 ± 0.2 µmol/L Microtubules / Aggregates [7]
Binding Sites ~37 per microtubule High-Affinity Sites [3]

| Tubulin Binding Kd | 0.93 µM | Free Tubulin |[9] |

Table 2: In Vitro Cytotoxicity

Compound Cell Line IC50 Notes Reference
This compound Panel of human tumor cells 0.003 - 0.01 nM 3-10 fold more potent than maytansine [10]
This compound COLO 205 (MDR-) Not specified - [11]

| this compound | COLO 205 (MDR+) | Not specified | 8-fold less sensitive than MDR- cells |[11] |

Table 3: Preclinical Tolerability in Rats

Compound Maximum Tolerated Dose Equivalent DM1 Dose Reference
Unconjugated DM1 0.2 mg/kg 1600 µg/m² [8]

| T-DM1 (ADC) | 40 mg/kg | ~4400 µg/m² |[8] |

Experimental Protocols

The characterization of this compound and related ADCs relies on a suite of established molecular and cellular biology techniques.

Protocol 1: In Vitro Cytotoxicity Assay This protocol is a summary of the general method used to determine the IC50 of a compound against cancer cell lines.

  • Cell Culture: Human tumor cell lines (e.g., COLO 205, HCT-15) are cultured in appropriate media and conditions until they reach logarithmic growth phase.[11]

  • Cell Plating: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated to allow for cell attachment.

  • Compound Preparation: this compound or an ADC is serially diluted in culture medium to create a range of concentrations.

  • Treatment: The culture medium is removed from the wells and replaced with medium containing the various compound dilutions. Control wells receive medium with vehicle only.

  • Incubation: Cells are exposed to the compound for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, resazurin, or CellTiter-Glo®).

  • Data Analysis: The absorbance or fluorescence values are normalized to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated by fitting the data to a four-parameter logistic curve.

start Start: Culture Cancer Cell Lines plate Plate Cells in 96-Well Format start->plate prepare Prepare Serial Dilutions of this compound / ADC plate->prepare treat Treat Cells with Compound Dilutions prepare->treat incubate Incubate for a Defined Period (e.g., 72h) treat->incubate assay Add Viability Reagent (e.g., MTS, Resazurin) incubate->assay read Read Plate (Absorbance/Fluorescence) assay->read analyze Analyze Data and Calculate IC50 Value read->analyze

Caption: Experimental workflow for a typical in vitro cytotoxicity assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry This protocol outlines the method to quantify G2/M arrest induced by microtubule inhibitors.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with maytansine, S-methyl DM1, or an ADC at various concentrations for a specified time (e.g., 24 hours).[7]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.

  • Fixation: Cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the membranes and preserve the cellular structures.

  • Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in a solution also containing RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The instrument measures the fluorescence intensity of the PI dye, which is proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is displayed as a histogram. Software is used to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) based on their DNA content. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

Protocol 3: Analysis of Intracellular Metabolites This protocol describes how to identify the processed form of the ADC payload within the cell.

  • Radiolabeling: The ADC is prepared using a radiolabeled payload, such as [³H]DM1.[7][11]

  • Cell Exposure: Target cells (e.g., COLO 205MDR) are exposed to the radiolabeled ADC (e.g., 10 nmol/L) for various time points (e.g., 5, 9, or 24 hours).[7]

  • Metabolite Extraction: After exposure, the cells are washed thoroughly to remove any non-internalized ADC. Intracellular metabolites are extracted using a solvent like acetone.[11]

  • HPLC Analysis: The extracted material is concentrated and analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC).[11]

  • Detection: The eluate from the HPLC is passed through a liquid scintillation counter to detect the radiolabeled maytansinoid metabolites as they separate on the column.

  • Identification: The retention times of the detected peaks are compared to those of known standards (e.g., lysine-SMCC-DM1) to identify the intracellular metabolites.[11] Mass spectrometry can be used for further confirmation.

References

Understanding the Cytotoxicity of DM1-SMe in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe, a synthetic derivative of the potent microtubule-targeting agent maytansine, is a key cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] Its high potency allows for effective tumor cell killing at sub-nanomolar concentrations.[1][2] This technical guide provides an in-depth overview of the cytotoxicity of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and mechanisms of cancer cell resistance.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic and anti-proliferative activities of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.

Cell LineCancer TypeAssayEndpointIC50 (pM)Reference
MCF7Breast CancerProliferation AssayMitotic Arrest330[1]
MCF7Breast CancerProliferation AssayG2/M Arrest340[1]

Note: The unconjugated form, this compound, is utilized in these assays to directly assess its intrinsic cytotoxic potential.

Mechanism of Action: Microtubule Disruption and Mitotic Catastrophe

This compound exerts its cytotoxic effects by potently disrupting microtubule dynamics.[1] Unlike agents that cause wholesale depolymerization of microtubules at high concentrations, this compound, at low nanomolar and even picomolar concentrations, binds to the tips of microtubules.[1][3] This binding suppresses both the growth and shortening phases of microtubule dynamics, a process known as "microtubule end poisoning".[1]

The suppression of microtubule dynamics has profound consequences for rapidly dividing cancer cells:

  • Mitotic Arrest: The inability of microtubules to properly form the mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[1][4]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5] This is often characterized by the activation of caspases and the externalization of phosphatidylserine on the cell membrane.

  • Mitotic Catastrophe: In some cases, particularly with prolonged exposure to low concentrations of this compound, cells may undergo mitotic catastrophe, a form of cell death characterized by aberrant mitosis, leading to the formation of giant, multinucleated cells.[5]

DM1_SMe_Mechanism_of_Action

Caption: Mechanism of this compound induced cytotoxicity.

Experimental Protocols

Accurate assessment of the cytotoxicity of this compound requires robust and well-defined experimental protocols. The following are standard methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[7]

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]

  • Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.[6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[9]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[11] Incubate on ice for at least 30 minutes.

  • Washing: Wash the cells with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.[13]

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Experimental_Workflow

Caption: Experimental workflow for assessing this compound cytotoxicity.

Application in Antibody-Drug Conjugates (ADCs)

This compound is primarily utilized as a cytotoxic payload in ADCs.[] This approach enhances the therapeutic window of the highly potent drug by directing it specifically to cancer cells that express a target antigen.

ADC_Workflow

Caption: Workflow of ADC-mediated this compound delivery.

Mechanisms of Resistance to this compound

Despite its high potency, cancer cells can develop resistance to this compound, particularly in the context of ADC therapy. Understanding these mechanisms is crucial for the development of next-generation therapies.

  • Upregulation of Drug Efflux Pumps: A primary mechanism of resistance is the increased expression of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1 or P-glycoprotein) and multidrug resistance-associated protein 1 (MRP1).[15][16] These transporters actively pump DM1 out of the cell, reducing its intracellular concentration and cytotoxic effect.

  • Altered ADC Trafficking and Processing: In the case of ADCs, resistance can arise from impaired internalization of the ADC-antigen complex or inefficient lysosomal degradation and release of the DM1 payload.[15]

  • Decreased Antigen Expression: Reduced expression of the target antigen on the cancer cell surface can lead to decreased binding and uptake of the ADC, thereby conferring resistance.[15]

Resistance_Mechanisms

Caption: Key mechanisms of resistance to this compound.

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its application as a payload in ADCs represents a significant advancement in targeted cancer therapy. A thorough understanding of its cytotoxic properties, the experimental methodologies for its evaluation, and the potential mechanisms of resistance is essential for researchers and drug developers working to harness its therapeutic potential and overcome clinical challenges.

References

An In-depth Technical Guide to DM1-Sme: Structure, Properties, and Experimental Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DM1-Sme, a potent maytansinoid derivative used as a cytotoxic payload in antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, mechanism of action, and provides detailed experimental protocols for its use in research and development.

Chemical Structure and Properties

This compound, also known as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine, is a synthetic derivative of the natural product maytansine. The "Sme" designation refers to the S-methyl ether group capping the thiol, which facilitates its conjugation to antibodies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C36H50ClN3O10S2[1]
Molecular Weight 784.4 g/mol [1]
CAS Number 138148-68-2[1]
IUPAC Name [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate[1]
Canonical SMILES C[C@@]1(--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C--INVALID-LINK--(O)--INVALID-LINK--(OC)/C=C/C=C(CC3=CC(OC)=C(Cl)C4=C3)\C)OC2=O)--INVALID-LINK--(OC(--INVALID-LINK--C)=O)CC(N4C)=O[2]
Appearance Off-white to light yellow solid[3]
Solubility DMSO: 100 mg/mL (127.49 mM), DMF: 16 mg/mL, DMF:PBS (pH 7.2) (1:5): 0.16 mg/mL[2][3]
Storage Store at -20°C. Solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]

Mechanism of Action: Microtubule Inhibition

This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[4] As a maytansinoid, it belongs to the class of anti-mitotic agents that target tubulin.

The key steps in the mechanism of action are:

  • Binding to Tubulin: this compound binds to tubulin, the protein subunit of microtubules.[5]

  • Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.[6]

  • Suppression of Microtubule Dynamics: At lower concentrations, this compound suppresses the dynamic instability of existing microtubules, effectively freezing them in a static state.[4]

  • Mitotic Arrest: The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase.[4]

  • Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis).

DM1-Sme_Mechanism_of_Action DM1_Sme This compound Tubulin Tubulin Dimers DM1_Sme->Tubulin Binds to Microtubule Microtubule DM1_Sme->Microtubule Inhibits Polymerization & Suppresses Dynamics Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Forms Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Mechanism of action of this compound.

In Vitro Cytotoxicity

This compound exhibits high cytotoxicity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar to picomolar range.

Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Source
Panel of human tumor cell linesVarious0.003 - 0.01[7]
MCF7Breast Cancer0.33[4][5]
HCT-15Colon Cancer0.75[8]
A431Skin Cancer0.04[8]
Pediatric preclinical testing program (PPTP) panelVarious pediatric cancers0.002 to >3[2]

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, as these processes are often proprietary. However, the general synthetic route involves the modification of maytansine. This process typically includes the N-acylation of the C-3 amino group of a maytansinol derivative with a linker containing a disulfide bond, followed by methylation of the resulting thiol.

In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization can be monitored by an increase in turbidity (absorbance).

Materials:

  • Purified tubulin (>95% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 10% glycerol)

  • GTP (100 mM stock in water)

  • This compound stock solution in DMSO

  • Microplate reader capable of measuring absorbance at 340-350 nm with temperature control

Procedure:

  • Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

  • Preparation of Reaction Mixtures: In a pre-warmed 96-well plate, add the following components in order:

    • G-PEM buffer

    • This compound (or vehicle control - DMSO) at various concentrations.

    • GTP to a final concentration of 1 mM.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction. The final volume should be 100-200 µL.

  • Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 350 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The IC50 value for the inhibition of tubulin polymerization can be calculated by fitting the data to a dose-response curve. S-methyl DM1 has been reported to inhibit microtubule assembly with an IC50 of 4 ± 0.1 μmol/L.[6][9][10]

Microtubule_Polymerization_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin_Sol Prepare Tubulin Solution (3 mg/mL in G-PEM) Initiate Initiate Polymerization (Add Tubulin to Reaction Mix) Tubulin_Sol->Initiate Reaction_Mix Prepare Reaction Mixtures (Buffer, this compound/Vehicle, GTP) Reaction_Mix->Initiate Measure Measure Absorbance at 350 nm (37°C, every minute) Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50

Workflow for the in vitro microtubule polymerization assay.
Antibody-Drug Conjugation (ADC) Protocol (General)

This protocol describes a general method for conjugating this compound to an antibody via a non-cleavable SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • SMCC-DM1 linker-payload

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • DMSO

  • Desalting columns

Procedure:

  • Antibody Preparation: Exchange the buffer of the monoclonal antibody to the conjugation buffer using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.

  • Linker-Payload Preparation: Dissolve the SMCC-DM1 in DMSO to prepare a stock solution.

  • Conjugation Reaction: Add the SMCC-DM1 solution to the antibody solution with gentle mixing. The molar ratio of linker-payload to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 5-15 fold molar excess of the linker-payload.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Purification: Remove the unreacted linker-payload and DMSO by purification using a desalting column or size-exclusion chromatography, exchanging the buffer to a formulation buffer (e.g., PBS).

  • Characterization: Characterize the resulting ADC for DAR, aggregation, and purity using techniques such as UV-Vis spectroscopy, size-exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC).

ADC_Conjugation_Workflow mAb_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (Mix Antibody and Linker-Payload) mAb_Prep->Conjugation Linker_Prep Linker-Payload Preparation (Dissolve SMCC-DM1 in DMSO) Linker_Prep->Conjugation Incubation Incubation (RT or 4°C) Conjugation->Incubation Purification Purification (Desalting/SEC) Incubation->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization

General workflow for ADC conjugation.

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action. Its chemical properties make it suitable for conjugation to monoclonal antibodies, leading to the development of targeted cancer therapies. This guide provides essential information for researchers working with this compound, from its fundamental properties to practical experimental protocols. Careful handling and optimization of experimental conditions are crucial for obtaining reliable and reproducible results in the development of novel ADCs.

References

The Core Principles of DM1-Sme Tubulin Polymerization Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles underpinning the inhibition of tubulin polymerization by DM1-Sme, a potent maytansinoid derivative. As a critical component in the field of targeted cancer therapeutics, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs), a thorough understanding of its mechanism of action is paramount for its effective application and the development of next-generation anti-cancer agents.

Introduction to this compound and its Role in Oncology

This compound is a synthetic derivative of maytansine, a natural ansa macrolide that exhibits powerful anti-mitotic activity.[1][2] this compound is specifically designed for conjugation to monoclonal antibodies, forming ADCs that selectively deliver the cytotoxic payload to tumor cells expressing a target antigen.[1][][4] The primary intracellular target of this compound is the microtubule network, a dynamic cytoskeletal structure essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[1][5] By disrupting microtubule function, this compound induces cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[1][2]

Mechanism of Action: Suppression of Microtubule Dynamics

Contrary to causing wholesale depolymerization of microtubules at physiologically relevant concentrations, the primary mechanism of this compound is the potent suppression of microtubule dynamic instability.[1][2][5] This process involves the stochastic switching of microtubules between phases of growth (polymerization) and shrinkage (depolymerization). This compound exerts its effects by binding to both soluble tubulin heterodimers and, with significantly higher affinity, to the ends of microtubules.[1][5][6][7] This binding has a profound impact on the key parameters of dynamic instability:

  • Suppression of Growth and Shortening Rates: this compound significantly reduces the speed at which microtubules both polymerize and depolymerize.[1][2]

  • Modulation of Catastrophe and Rescue Frequencies: It decreases the frequency of "catastrophe," the switch from a growing to a shrinking state, and increases the frequency of "rescue," the transition from shrinking back to growing.[2]

The net effect of these alterations is a stabilization of the microtubule network in a static, non-functional state. This "microtubule end poisoning" prevents the mitotic spindle from carrying out its essential functions, leading to mitotic arrest and subsequent apoptosis.[1]

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize key data points for easy comparison.

Table 1: Binding Affinities of this compound to Tubulin and Microtubules

ParameterValueNotes
K D (this compound to soluble tubulin)0.93 ± 0.2 µmol/LBinding affinity to unpolymerized tubulin heterodimers.[5][6][7]
K D (this compound to microtubule high-affinity sites)0.1 ± 0.05 µmol/LRepresents binding to a small number of high-affinity sites, likely at the microtubule ends.[5][6][7]
Number of high-affinity sites per microtubule ~37[5][6][7]

Table 2: Inhibitory Concentrations of this compound

ParameterValueCell Line/Conditions
IC 50 (Microtubule Assembly Inhibition)4 ± 0.1 µmol/LIn vitro assay with purified microtubule protein.[5]
IC 50 (Mitotic Arrest)330 pMMCF7 human breast cancer cells.[1]
IC 50 (G2/M Arrest)340 pMMCF7 human breast cancer cells.[1]
IC 50 (Cytotoxicity)0.003 - 0.01 nMPanel of human tumor cell lines.[8]
IC 50 (Cytotoxicity)7.06 - 39.53 nmol/LVarious CD30-positive and negative cell lines.[9]
IC 50 (Cytotoxicity)0.092 µg/mLMalignant B16F10 melanoma cells.[10]

Table 3: Effects of S-methyl DM1 on Microtubule Dynamic Instability in MCF7 Cells

ParameterControlS-methyl DM1 (340 pM)% Suppression
Growth Rate (µm/min) 11.9 ± 0.58.6 ± 0.428%
Shortening Rate (µm/min) 18.1 ± 0.814.1 ± 0.722%
Catastrophe Frequency (events/s) 0.028 ± 0.0030.018 ± 0.00236%
Rescue Frequency (events/s) 0.025 ± 0.0030.042 ± 0.005-68% (Enhancement)

Data adapted from Oroudjev E, et al. Mol Cancer Ther. 2010.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following outlines a standard protocol for a key experiment used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., from porcine brain, >99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Glycerol

  • This compound stock solution (in DMSO)

  • 96-well microplate (half-area, clear bottom)

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340-350 nm

Procedure:

  • Preparation of Reagents:

    • Prepare the G-PEM buffer and keep it on ice.

    • Prepare a working solution of tubulin (e.g., 40 µM) in G-PEM buffer with glycerol (e.g., 5%). Keep on ice.

    • Prepare serial dilutions of this compound in G-PEM buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Assay Setup:

    • In a pre-chilled 96-well plate on ice, add the desired volume of the this compound dilutions or vehicle control (G-PEM buffer with DMSO) to the appropriate wells.

    • Add the tubulin working solution to each well to initiate the reaction. The final volume should be consistent across all wells.

  • Measurement:

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every 30-60 seconds for a duration of 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

  • Data Analysis:

    • Plot the absorbance as a function of time for each concentration of this compound.

    • Determine the rate of polymerization and the maximum polymer mass for each condition.

    • Calculate the IC50 value for the inhibition of tubulin polymerization by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizing the Principles of this compound Action

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental workflows.

Caption: Mechanism of this compound induced mitotic arrest.

Tubulin_Polymerization_Assay start Start prep Prepare Reagents (Tubulin, Buffer, this compound) start->prep setup Set up reactions on ice in 96-well plate prep->setup measure Incubate at 37°C Measure A350nm over time setup->measure analyze Analyze Data (Polymerization curves, IC50) measure->analyze end End analyze->end

Caption: Workflow for an in vitro tubulin polymerization assay.

Logical_Relationship DM1 This compound Binding Binds to Tubulin and Microtubule Ends DM1->Binding Initiates Suppression Suppression of Microtubule Dynamics Binding->Suppression Leads to Spindle Mitotic Spindle Dysfunction Suppression->Spindle Causes Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Results in Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Logical flow of this compound's cytotoxic action.

Conclusion

This compound is a highly potent inhibitor of tubulin polymerization that functions primarily by suppressing the dynamic instability of microtubules. Its ability to bind with high affinity to microtubule ends disrupts the delicate balance of microtubule growth and shortening, which is essential for mitotic spindle function. This leads to cell cycle arrest and apoptosis at sub-nanomolar concentrations. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working with this important class of anti-cancer agents. A thorough understanding of these core principles is vital for the continued development and optimization of microtubule-targeting therapeutics.

References

The Disulfide Bond in DM1-Sme: A Linchpin for Efficacy in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) hinges on the critical interplay between selective targeting and potent cytotoxicity. At the heart of this synergy lies the linker, a component meticulously engineered to ensure stability in circulation and controlled release of the cytotoxic payload within the target cancer cell. This technical guide delves into the core of this technology, specifically exploring the disulfide bond in the maytansinoid derivative DM1-Sme, a key player in the advancement of next-generation ADCs.

The Role and Structure of the this compound Disulfide Bond

DM1, a potent tubulin inhibitor, is a derivative of maytansine. To enable its conjugation to monoclonal antibodies (mAbs), it is often modified to this compound, where a methyl disulfide group (-SMe) caps the thiol functional group of DM1. This modification serves a dual purpose: it provides a reactive site for conjugation to the antibody via a disulfide linkage and it protects the thiol group, preventing unwanted reactions.

The disulfide bond in the resulting ADC is the key to its conditional activation. It is designed to be stable in the relatively oxidizing environment of the bloodstream, preventing premature release of the highly toxic DM1 payload and minimizing off-target toxicity.[1] Conversely, upon internalization into the target cancer cell, the ADC is exposed to the highly reducing environment of the cytosol, which has a significantly higher concentration of glutathione (GSH), a key intracellular reducing agent.[1] This reductive environment triggers the cleavage of the disulfide bond, liberating the active DM1 payload to exert its potent anti-mitotic effect.

Quantitative Analysis of this compound and Disulfide Linker Properties

The efficacy of a this compound ADC is intrinsically linked to the cytotoxic potency of the released payload and the stability and cleavage kinetics of the disulfide linker. The following tables summarize key quantitative data related to these parameters.

Table 1: In Vitro Cytotoxicity of DM1 and its Metabolites

CompoundCell Line(s)IC50Reference(s)
This compoundPanel of human tumor cell lines0.003 - 0.01 nM[2]
S-methyl DM1MCF7 (human breast cancer)330 pM[3]
MaytansineMCF7 (human breast cancer)710 pM[3]
S-methyl DM1VariousMore potent than maytansine[4]
S-methyl DM4VariousMore potent than maytansine[4]

Note: IC50 values can vary depending on the cell line and assay conditions.

Table 2: Comparative Stability of Disulfide Linkers in ADCs

Linker TypeKey FeatureStability in CirculationPayload ReleaseReference(s)
Unhindered DisulfideRapid cleavage kineticsLowerFast[1][5]
Hindered Disulfide (e.g., with adjacent methyl groups)Steric hindrance around the disulfide bondHigherSlower[1][6][7]
Non-cleavable (e.g., Thioether)Relies on lysosomal degradation of the antibodyHighSlow, releases payload-linker-amino acid adduct[8][9]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful development and evaluation of this compound ADCs. The following sections outline key methodologies.

Synthesis and Conjugation of this compound to Antibodies

Objective: To covalently link the this compound payload to a monoclonal antibody.

Methodology:

  • Antibody Modification: The antibody is typically modified to introduce reactive thiol groups. This can be achieved by:

    • Reduction of interchain disulfide bonds: Using a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break the disulfide bonds in the hinge region of the antibody.[8]

    • Introduction of cysteine residues: Site-specific mutagenesis can be used to introduce cysteine residues at desired locations on the antibody, allowing for more controlled conjugation and a more homogenous drug-to-antibody ratio (DAR).[10]

  • This compound Activation (if necessary): Depending on the conjugation strategy, the methyl disulfide group of this compound can be reacted with a reducing agent to generate a free thiol for subsequent reaction.

  • Conjugation Reaction: The modified antibody with free thiol groups is then reacted with this compound (or an activated derivative) to form a disulfide bond. The reaction is typically carried out in a buffered solution at a controlled pH and temperature.

  • Purification: The resulting ADC is purified to remove unconjugated payload, antibody, and other reactants. Size exclusion chromatography (SEC) or protein A affinity chromatography are commonly used for this purpose.

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To quantify the average number of DM1 molecules conjugated to each antibody.

Methodologies:

  • UV/Vis Spectroscopy: This method relies on the different absorbance maxima of the antibody (typically 280 nm) and the DM1 payload. By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and DM1, the DAR can be calculated.[11]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic DM1 payload increases the overall hydrophobicity of the antibody, HIC can be used to separate antibody species with different numbers of conjugated DM1 molecules. The relative peak areas can then be used to calculate the average DAR.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the molecular weight of the different ADC species. By comparing the masses of the conjugated and unconjugated antibody, the number of attached DM1 molecules can be determined, allowing for a precise calculation of the DAR and the distribution of drug-loaded species.[13]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the this compound ADC in killing target cancer cells.

Methodology (e.g., using CellTiter-Glo®):

  • Cell Seeding: Target cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the this compound ADC, unconjugated antibody (as a negative control), and free DM1 (as a positive control).

  • Incubation: The plates are incubated for a period of time (e.g., 72-96 hours) to allow the ADC to bind, internalize, and induce cell death.

  • Cell Viability Measurement: The number of viable cells is determined using a luminescent cell viability assay such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis: The luminescence data is used to generate dose-response curves, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.

In Vitro and In Vivo Stability Assays

Objective: To assess the stability of the disulfide linker in biological matrices.

Methodologies:

  • In Vitro Plasma/Serum Stability:

    • The this compound ADC is incubated in plasma or serum from the relevant species (e.g., mouse, rat, human) at 37°C for various time points.

    • At each time point, an aliquot of the sample is taken, and the ADC is captured, often using an anti-human IgG antibody.

    • The captured ADC is then analyzed by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.

  • In Vivo Stability (in mouse models):

    • The this compound ADC is administered to mice.

    • Blood samples are collected at various time points post-administration.

    • The ADC is purified from the plasma using affinity chromatography.

    • The purified ADC is analyzed by LC-MS to determine the DAR over time.

Analysis of ADC Catabolism

Objective: To identify and quantify the metabolites of the this compound ADC after cellular internalization and processing.

Methodology (using LC-MS/MS):

  • In Vitro Lysosomal Catabolism:

    • The this compound ADC is incubated with isolated lysosomes or lysosomal enzyme preparations (e.g., cathepsin B).[13][14][15]

    • The reaction mixture is then analyzed by LC-MS/MS to identify the released payload and any linker-payload metabolites.

  • Cellular Catabolism:

    • Target cancer cells are treated with the this compound ADC.

    • After incubation, the cells are lysed, and the lysate is analyzed by LC-MS/MS to identify intracellular metabolites of the ADC.

  • In Vivo Catabolism:

    • Tumor and tissue samples are collected from mice previously treated with the this compound ADC.

    • The tissues are homogenized, and the metabolites are extracted and analyzed by LC-MS/MS.[8]

Visualizing the Pathways and Workflows

Diagrammatic representations of the key biological pathways and experimental workflows are essential for a clear understanding of the complex processes involved in ADC development.

ADC_Internalization_and_Payload_Release ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Tumor_Cell_Antigen Tumor_Cell_Antigen ADC->Tumor_Cell_Antigen 1. Binding ADC_Antigen_Complex ADC_Antigen_Complex Clathrin_Coated_Pit Clathrin_Coated_Pit ADC_Antigen_Complex->Clathrin_Coated_Pit 2. Receptor-Mediated Endocytosis Early_Endosome Early_Endosome Clathrin_Coated_Pit->Early_Endosome 3. Trafficking Late_Endosome Late_Endosome Early_Endosome->Late_Endosome 4. Maturation Lysosome Lysosome Late_Endosome->Lysosome 5. Fusion Released_DM1 Released_DM1 Lysosome->Released_DM1 6. Disulfide Cleavage (High GSH) Microtubule_Disruption Microtubule_Disruption Released_DM1->Microtubule_Disruption 7. Tubulin Binding Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 8. Cell Death

Caption: ADC Internalization and Payload Release Pathway.

ADC_Development_Workflow Preclinical ADC Development and Evaluation Workflow cluster_discovery Discovery and Design cluster_conjugation ADC Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target_Selection Antibody_Selection Antibody_Selection Target_Selection->Antibody_Selection Linker_Payload_Selection Linker-Payload Selection (this compound) Antibody_Selection->Linker_Payload_Selection Conjugation Conjugation Linker_Payload_Selection->Conjugation Purification Purification Conjugation->Purification DAR_Analysis DAR Analysis (UV/Vis, HIC, LC-MS) Purification->DAR_Analysis Binding_Assay Antigen Binding Assay DAR_Analysis->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) DAR_Analysis->Cytotoxicity_Assay Stability_Assay Plasma Stability Assay DAR_Analysis->Stability_Assay PK_Study Pharmacokinetic (PK) Study Cytotoxicity_Assay->PK_Study Stability_Assay->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study

Caption: Preclinical ADC Development and Evaluation Workflow.

Conclusion

The disulfide bond in this compound represents a sophisticated and highly effective strategy for the conditional release of a potent cytotoxic payload in the context of an ADC. Its inherent sensitivity to the differential redox potentials between the extracellular and intracellular environments provides a robust mechanism for targeted drug delivery. A thorough understanding of the quantitative aspects of this compound's cytotoxicity, coupled with detailed experimental evaluation of linker stability and cleavage, is paramount for the rational design and successful development of next-generation ADCs. The workflows and methodologies outlined in this guide provide a framework for the comprehensive preclinical assessment of these promising cancer therapeutics.

References

Initial Screening of Cancer Cell Lines for DM1-SMe Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential methodologies for the initial in vitro screening of cancer cell lines to assess their sensitivity to DM1-SMe, a potent microtubule-inhibiting agent. This compound is the unconjugated form of the maytansinoid payload used in several antibody-drug conjugates (ADCs). Understanding the intrinsic sensitivity of cancer cells to this cytotoxic agent is a critical first step in the development of targeted cancer therapies.

Mechanism of Action of this compound

This compound is a synthetic derivative of maytansine that exerts its cytotoxic effects by disrupting microtubule dynamics.[1][2] Its primary mechanism involves binding to tubulin, the fundamental protein subunit of microtubules.[3] This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][4] this compound is reported to be 3- to 10-fold more potent than its parent compound, maytansine.[5]

DM1_SMe_Mechanism_of_Action cluster_cell Cancer Cell DM1_SMe This compound Tubulin Tubulin Dimers DM1_SMe->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocols for Sensitivity Screening

The initial assessment of cancer cell line sensitivity to this compound is typically performed using in vitro cytotoxicity assays. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.[6][7]

General Protocol for MTT Assay

This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The concentration range should be wide enough to encompass the expected IC50 value (e.g., from picomolar to nanomolar concentrations).[8][9]

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells in triplicate. Include a vehicle control (medium with DMSO) and a no-cell blank control.

    • Incubate the plates for a specified period, typically 72-96 hours.[9]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate the plates for an additional 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plates in the dark at room temperature for at least 2 hours or overnight at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h drug_treatment Treat cells with serial dilutions of this compound incubation_24h->drug_treatment incubation_72_96h Incubate for 72-96h drug_treatment->incubation_72_96h add_mtt Add MTT reagent incubation_72_96h->add_mtt incubation_1_4h Incubate for 1-4h add_mtt->incubation_1_4h solubilize Add solubilization solution incubation_1_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % viability and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining this compound sensitivity using the MTT assay.

Data Presentation: this compound Sensitivity in Cancer Cell Lines

The sensitivity of different cancer cell lines to this compound can vary significantly. The following table summarizes reported IC50 values for this compound across various cancer cell lines.

Cell LineCancer TypeIC50 (pM)Reference
MCF7Breast Cancer330 (for mitotic arrest)[1]
Panel of Human Tumor Cell LinesVarious3 - 10[5]
Pediatric Preclinical Testing Program (PPTP) PanelVarious Solid Tumors60 (median rIC50)[9]
Karpas 299Anaplastic Large Cell Lymphoma7,060 - 39,530[10]
HHCutaneous T-cell Lymphoma7,060 - 39,530[10]
L428Hodgkin's Lymphoma7,060 - 39,530[10]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell line passage number, incubation time, and specific assay used. Direct comparison of absolute values across different publications should be done with caution. Neuroblastoma cell lines have been reported to show relatively lower sensitivity to this compound compared to other cell lines.[8][9]

Conclusion

The initial screening of cancer cell lines for sensitivity to this compound is a fundamental step in the preclinical evaluation of this potent cytotoxic agent and its corresponding ADCs. A standardized in vitro cytotoxicity assay, such as the MTT assay, provides a robust and reproducible method for quantifying the dose-dependent effects of this compound on cell viability and determining the IC50 value. The data generated from these initial screens are crucial for identifying sensitive cancer types, elucidating potential mechanisms of resistance, and guiding the future development of this compound-based cancer therapies.

References

An In-depth Technical Guide to the In Vitro Impact of DM1-Sme on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular interactions and quantitative effects of S-methyl DM1 (DM1-Sme), a key metabolite of the antibody-drug conjugate payload DM1 (Mertansine), on the dynamics of purified microtubules in vitro. It is intended to serve as a technical resource, offering both summarized data and detailed experimental protocols for researchers in oncology and cytoskeletal dynamics.

Executive Summary

DM1 is a potent microtubule-targeted agent, a synthetic derivative of maytansine, designed for conjugation to tumor-specific antibodies to enhance targeted delivery and minimize systemic toxicity[1][2]. Upon intracellular release, the active metabolites, including the stable S-methyl derivative this compound, exert their cytotoxic effects by disrupting the highly dynamic microtubule network, leading to mitotic arrest and cell death[1][3]. Understanding the precise in vitro mechanisms is crucial for the development and optimization of maytansinoid-based therapeutics.

This guide reveals that this compound potently suppresses nearly all parameters of microtubule dynamic instability at nanomolar concentrations, a mechanism described as "microtubule end poisoning"[1]. It binds with high affinity to a small number of sites at microtubule ends, thereby inhibiting both growth and shortening phases far more effectively than its parent compound, maytansine[1][4][5].

Molecular Mechanism of Action

At the molecular level, this compound's primary mechanism is the potent suppression of microtubule dynamics[1]. While it does inhibit tubulin polymerization at micromolar concentrations, its profound cytotoxic effects at picomolar to nanomolar levels stem from its ability to bind to microtubule tips and stifle their intrinsic dynamic instability[1][4]. This binding is significantly stronger than that of other microtubule agents like vinblastine[4][5]. The suppression of dynamicity disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation, leading to a G2/M cell cycle arrest and subsequent apoptosis[1].

cluster_0 This compound Interaction with Tubulin & Microtubules cluster_1 Functional Consequences cluster_2 Cellular Outcome DM1 This compound Tubulin Soluble αβ-Tubulin Heterodimers DM1->Tubulin Binds (Kd ~0.93 µM) MTEnds High-Affinity Sites (Microtubule Ends) DM1->MTEnds Binds with High Affinity (Kd ~0.1 µM) InhibitPoly Inhibition of Bulk Polymerization (IC50 ~4 µM) DM1->InhibitPoly High Concentration Effect SuppressDyn Suppression of Dynamic Instability DM1->SuppressDyn Low Concentration Effect (End Poisoning) MT Polymerized Microtubule Tubulin->MT Polymerization MT->Tubulin Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) SuppressDyn->MitoticArrest Induces Apoptosis Cell Death MitoticArrest->Apoptosis Leads to

Caption: Mechanism of this compound action on microtubules. (Within 100 characters)

Quantitative Data Presentation

The in vitro effects of this compound have been quantified across several key parameters. The following tables summarize this data for direct comparison.

Table 1: Binding Affinity and Stoichiometry

This table details the binding characteristics of this compound to both its soluble subunit, tubulin, and the polymerized microtubule structure.

ParameterValueTargetNotesSource(s)
KD (to soluble tubulin) 0.93 ± 0.2 µmol/LPurified bovine brain tubulinSimilar affinity to maytansine (0.86 µmol/L).[4][5][6]
High-Affinity KD (to microtubules) 0.1 ± 0.05 µmol/LSteady-state microtubulesBelieved to represent binding to microtubule ends.[1][3][4][5]
Low-Affinity KD (to microtubules) 2.2 ± 0.2 µmol/LSteady-state microtubulesRepresents binding to the microtubule lattice or aggregates.[3][4]
High-Affinity Binding Sites ~37 sites per microtubuleSteady-state microtubulesSignificantly stronger binding (20-fold) than vinblastine.[1][4][5]
Table 2: Inhibition of Microtubule Polymerization

This table shows the concentration of this compound required to inhibit the bulk assembly of microtubules from purified tubulin.

ParameterValueComparison CompoundNotesSource(s)
IC50 4.0 ± 0.1 µmol/LMaytansine (IC50 = 1.0 µmol/L)This compound is a weaker inhibitor of bulk polymerization than maytansine.[7][8]
Table 3: Effects on Microtubule Dynamic Instability Parameters (at 100 nmol/L)

This table presents the profound suppressive effects of a low (100 nmol/L) concentration of this compound on the key parameters of dynamic instability, measured using video microscopy.

Parameter% Suppression by this compound% Suppression by MaytansineDescription of ParameterSource(s)
Overall Dynamicity 84%45%A composite measure of the total growth and shortening per unit of time.[4][5][7]
Shortening Rate 70%35%The speed at which the microtubule depolymerizes.[4]
Shortening Length 60%40%The average length lost during a shortening event.[4]
Catastrophe Frequency 90%30%The frequency of switching from a growing to a shortening state.[4]
Growth Rate SuppressedSuppressedThe speed at which the microtubule polymerizes. (Specific % not detailed but suppressed).[1]
Rescue Frequency SuppressedSuppressedThe frequency of switching from a shortening to a growing state. (Specific % not detailed but suppressed).[1]

Detailed Experimental Protocols

The quantitative data presented above were generated using specific in vitro biochemical and microscopic assays. The generalized protocols are detailed below.

Tubulin Polymerization / Sedimentation Assay

This assay measures the ability of a compound to inhibit the bulk polymerization of tubulin into microtubules.

Methodology:

  • Purified microtubule protein (MTP), typically from bovine brain, is prepared at a concentration of ~3 mg/mL in a polymerization buffer (e.g., PEM Buffer: 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2).[4][9]

  • A range of this compound concentrations (e.g., 0–20 µmol/L) or a vehicle control (DMSO) is added to the tubulin solution.[4]

  • Polymerization is initiated by the addition of 1 mmol/L GTP and incubation at 30-37°C for 30-45 minutes to allow microtubules to reach a steady state.[4][9]

  • The reaction mixtures are layered onto a glycerol cushion (e.g., 30% glycerol) to aid in the separation of polymerized microtubules from soluble tubulin dimers.[4]

  • Samples are centrifuged at high speed (e.g., 35,000 × g) for 1 hour at 30°C to pellet the microtubules.[4]

  • The supernatant containing unpolymerized tubulin is carefully removed.

  • The microtubule pellets are resuspended and depolymerized in cold buffer overnight.[4]

  • The protein concentration in the depolymerized pellets is determined (e.g., via Bradford assay), which corresponds to the amount of microtubule polymer formed.

  • Data are plotted as a function of drug concentration to determine the IC50 value.[8]

start Start reagents Combine Purified Tubulin (~3 mg/mL) + Polymerization Buffer + this compound (or vehicle) start->reagents initiate Initiate with GTP (1 mM) Incubate at 30-37°C for 45 min reagents->initiate cushion Layer mixture over glycerol cushion initiate->cushion centrifuge Centrifuge (35,000 x g, 1h, 30°C) to pellet microtubules cushion->centrifuge separate Separate supernatant (unpolymerized) from pellet (polymerized MTs) centrifuge->separate depolymerize Depolymerize pellet overnight in cold buffer separate->depolymerize measure Determine protein concentration of depolymerized pellet depolymerize->measure analyze Plot concentration vs. [this compound] Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a microtubule polymerization sedimentation assay. (Within 100 characters)
Microtubule Binding Stoichiometry Assay

This assay quantifies the number of drug molecules bound to microtubules, typically using a radiolabeled compound.

Methodology:

  • Microtubule protein (~3 mg/mL) is polymerized to a steady state as described in protocol 4.1.[4]

  • Varying concentrations of radiolabeled [3H]S-methyl DM1 are added to the pre-formed microtubules and incubated for 1 hour at 30°C.[4]

  • Samples are centrifuged through a glycerol/DMSO cushion to separate microtubules from the unbound drug.[4]

  • The supernatant and cushion are aspirated, and the pellet containing microtubules and bound [3H]S-methyl DM1 is carefully washed.[4]

  • The radioactivity of the pellet is measured using liquid scintillation counting.

  • The amount of tubulin in the pellet is also determined to calculate the molar ratio of bound drug to tubulin dimers in the microtubule.

  • Data are analyzed using a Scatchard plot to determine the dissociation constant (KD) and the number of high- and low-affinity binding sites.[4][8]

start Start polymerize Polymerize tubulin to steady-state microtubules start->polymerize incubate Incubate with varying concentrations of [3H]S-methyl DM1 (1h, 30°C) polymerize->incubate centrifuge Centrifuge through glycerol cushion to pellet microtubules incubate->centrifuge separate Aspirate supernatant (unbound drug) and wash pellet centrifuge->separate measure Measure pellet radioactivity (scintillation counting) & protein content separate->measure analyze Perform Scatchard analysis to determine Kd and binding sites (n) measure->analyze end End analyze->end

Caption: Workflow for a radiolabeled microtubule binding assay. (Within 100 characters)
In Vitro Microtubule Dynamic Instability Assay

This assay uses advanced microscopy to directly visualize and measure the real-time growth, shortening, catastrophe, and rescue events of individual microtubules.

Methodology:

  • Chamber Preparation: A microscopy flow chamber is constructed and functionalized to allow for the attachment of microtubule "seeds". This often involves coating the coverslip with an antibody (e.g., anti-biotin) that will bind to biotinylated microtubule seeds.[10][11]

  • Seed Preparation: Short, stable microtubule seeds are prepared, often containing biotinylated and fluorescently labeled tubulin, and stabilized with a non-hydrolyzable GTP analog like GMPCPP.[10][12]

  • Seed Immobilization: The prepared seeds are flowed into the chamber and allowed to bind to the surface.

  • Dynamics Reaction: A reaction mixture containing MAP-free tubulin at a concentration that supports dynamic instability, GTP, an oxygen-scavenging system (to prevent phototoxicity), and the test compound (e.g., 100 nmol/L this compound) or vehicle is flowed into the chamber.[1][11]

  • Microscopy: The chamber is placed on the stage of a microscope equipped for high-resolution imaging (e.g., video-enhanced differential interference contrast [DIC] or Total Internal Reflection Fluorescence [TIRF] microscopy).[1][11]

  • Data Acquisition: Time-lapse images of the growing and shortening microtubules are recorded for an extended period (e.g., 15-30 minutes).

  • Analysis: The length of individual microtubules is tracked over time to generate "life history plots". From these plots, the rates of growth and shortening, and the frequencies of catastrophe (switch from growth to shortening) and rescue (switch from shortening to growth) are calculated and compared between control and drug-treated conditions.[9]

start Start prep_chamber Prepare functionalized microscopy flow chamber start->prep_chamber immobilize Immobilize stable, biotinylated microtubule 'seeds' in chamber prep_chamber->immobilize flow_reagents Flow in reaction mix: Tubulin + GTP + this compound (or control) + Oxygen Scavenger immobilize->flow_reagents acquire Acquire time-lapse images via DIC or TIRF microscopy flow_reagents->acquire track Track microtubule end positions over time to create life history plots acquire->track analyze Calculate dynamic parameters: - Growth/Shortening Rates - Catastrophe/Rescue Frequencies track->analyze end End analyze->end

Caption: Workflow for a video microscopy-based dynamic instability assay. (Within 100 characters)

Conclusion and Implications

The in vitro data compellingly demonstrate that this compound is an exceptionally potent suppressor of microtubule dynamics. Its primary mechanism of action at clinically relevant concentrations is not the wholesale depolymerization of microtubules, but rather the "poisoning" of microtubule ends, which effectively freezes their dynamic behavior[1]. The quantitative finding that this compound is significantly more effective at suppressing dynamic instability than maytansine, despite being a weaker inhibitor of bulk polymerization, highlights the critical importance of this end-binding mechanism for its cytotoxic activity[4][5].

For researchers and drug developers, these findings underscore that evaluating potential microtubule-targeted agents solely on their ability to inhibit polymerization can be misleading. Assays that directly measure effects on dynamic instability are crucial for identifying compounds like this compound that act via this more subtle, yet powerful, mechanism. This detailed understanding of its in vitro profile provides a solid foundation for interpreting cellular effects and for the rational design of next-generation antibody-drug conjugates.

References

Methodological & Application

Application Notes and Protocols for DM1-SMe in In Vitro Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe, a derivative of the potent microtubule-targeting agent maytansine, is a key cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs). Its high potency against a wide range of cancer cell lines makes it an important tool in oncology research. These application notes provide detailed protocols for utilizing this compound in in vitro cancer cell line proliferation assays, along with a summary of its cytotoxic activity and a visualization of its mechanism of action.

This compound exerts its cytotoxic effects by inhibiting microtubule assembly.[1][2] It binds to tubulin, preventing the formation of microtubules, which are essential for various cellular processes, including mitotic spindle formation. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (cell death).[2] The S-methyl form of DM1 is a stable derivative suitable for in vitro studies.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit the proliferation of 50% of the cancer cells.

Cell LineCancer TypeIC50Reference
MCF7Breast Cancer340 pM (G2/M arrest)[2]
MCF7Breast Cancer330 pM (mitotic arrest)[2]
Various Human Tumor Cell LinesPanel3 - 10 pM[3]
B16F10Melanoma0.092 µg/mL[4]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound, from its entry into the cell to the induction of apoptosis.

DM1_SMe_Pathway cluster_cell Cancer Cell DM1_SMe This compound Tubulin α/β-Tubulin Dimers DM1_SMe->Tubulin Binds to Microtubule Microtubule Polymerization DM1_SMe->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Microtubule_Dynamics Microtubule Dynamics Disrupted Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of action of this compound.

Experimental Protocols

This section provides a detailed protocol for a standard in vitro proliferation assay using this compound and a colorimetric method, such as the MTT assay.

Experimental Workflow

The following diagram outlines the key steps of the in vitro proliferation assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines DM1_Prep 2. Prepare this compound Stock and Dilutions Cell_Seeding 3. Seed Cells in 96-well Plates DM1_Prep->Cell_Seeding Treatment 4. Treat Cells with this compound Cell_Seeding->Treatment Incubation 5. Incubate for 72 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Workflow for this compound in vitro proliferation assay.
Materials

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS, sterile)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol

1. Preparation of this compound Stock Solution:

  • Dissolve lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 1 mM).

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Seeding:

  • Culture the chosen cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration.

  • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase at the end of the assay.

  • Incubate the plate for 24 hours to allow the cells to attach.

3. Treatment with this compound:

  • Prepare a series of dilutions of this compound in complete medium from the stock solution. A common starting range for this compound is from 1 pM to 100 nM. It is recommended to perform a wide range of concentrations in the initial experiment and then narrow down the range based on the results.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).

  • Each concentration should be tested in triplicate.

4. Incubation:

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized (e.g., 48, 72, or 96 hours) depending on the cell line's doubling time and the compound's mechanism of action.

5. MTT Assay:

  • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

6. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Logical Relationship Diagram

The following diagram illustrates the logical flow for determining the cytotoxic effect of this compound on cancer cells.

Logical_Relationship Start Hypothesis: This compound inhibits cancer cell proliferation Experiment In Vitro Proliferation Assay (e.g., MTT Assay) Start->Experiment Data_Collection Measure Cell Viability at various this compound concentrations Experiment->Data_Collection Data_Analysis Calculate IC50 Value Data_Collection->Data_Analysis Conclusion Conclusion: This compound is a potent inhibitor of the tested cancer cell line Data_Analysis->Conclusion If IC50 is in the expected potent range Negative_Result Conclusion: This compound is not a potent inhibitor of the tested cancer cell line Data_Analysis->Negative_Result If IC50 is high or not determinable

Logical flow for assessing this compound cytotoxicity.

References

Application Notes and Protocols for In-Vivo Studies with DM1-Sme ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies involving antibody-drug conjugates (ADCs) utilizing the DM1 cytotoxic payload linked via a maleimidocaproyl (Sme) type linker. The protocols outlined below are intended to serve as a foundational framework, which should be adapted based on the specific ADC, target antigen, and tumor model under investigation.

Introduction to DM1-Sme ADCs

DM1, a derivative of the potent microtubule-inhibiting agent maytansine, is a widely used cytotoxic payload in ADC development.[1][2][3] Its mechanism of action involves binding to tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis of rapidly dividing cancer cells.[3][4] The Sme (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate, or SMCC) linker is a non-cleavable thioether linker that connects the DM1 payload to the antibody.[5][6] Following internalization of the ADC by the target cancer cell, the antibody is degraded in the lysosome, releasing the active cytotoxic metabolite, lysine-SMCC-DM1.[4][7]

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for preclinical in vivo evaluation of a novel this compound ADC.

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation A ADC Preparation & Characterization B Animal Model Selection (Xenograft/Syngeneic) A->B C Efficacy Study (Tumor Growth Inhibition) B->C D Toxicity Study (Body Weight, Clinical Signs) B->D F Biomarker & Histopathology Analysis C->F G Data Analysis & Interpretation C->G D->F D->G E Pharmacokinetic (PK) Study (ADC & Payload Levels) E->G F->G

Caption: A generalized workflow for the in vivo assessment of this compound ADCs.

Efficacy Studies in Xenograft Models

The primary goal of in vivo efficacy studies is to determine the anti-tumor activity of the this compound ADC in a relevant cancer model. Subcutaneous xenograft models are commonly employed for this purpose.

Protocol: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a subcutaneous tumor model.

Materials:

  • This compound ADC

  • Control ADC (non-binding or isotype control)

  • Vehicle (e.g., PBS)

  • Female athymic nude mice (or other appropriate strain), 6-8 weeks old

  • Cancer cell line expressing the target antigen

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells and resuspend in sterile PBS or culture medium, potentially mixed with Matrigel to promote tumor growth.

    • Subcutaneously implant 5 x 10⁶ to 2 x 10⁷ cells into the flank of each mouse.[8]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=6-10 mice per group).[8][9]

  • Treatment Administration:

    • Administer the this compound ADC, control ADC, or vehicle via intravenous (i.v.) injection.

    • Dosing can be a single dose or multiple doses, depending on the study design.[8][9]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any clinical signs of toxicity.

  • Endpoint:

    • Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant toxicity (e.g., >20% body weight loss).

    • Collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Efficacy Study Examples
Target Antigen Cell Line Mouse Strain Dosing Regimen (i.v.) Conjugated DM1 Dose (µg/kg) Outcome
EpCAMHCT-15NudeSingle Dose170, 340, 680Dose-dependent tumor growth inhibition[9][10]
EpCAMCOLO 205NudeSingle Dose170, 340, 680Dose-dependent tumor growth inhibition[9][10]
CanAgCOLO 205MDRNudeSingle Dose300, 600Tumor growth inhibition[9]
CD19RAJINudeMultiple Doses~250 µg/m²Tumor growth inhibition[8]
CD22BJAB-lucNudeMultiple Doses214 µg/m²Tumor growth inhibition[8]

Toxicity and Tolerability Studies

Assessing the safety profile of a this compound ADC is crucial. These studies are often run in parallel with efficacy studies or as separate, dedicated experiments.

Protocol: In-Life Tolerability Assessment

Objective: To determine the maximum tolerated dose (MTD) and assess the general toxicity of a this compound ADC.

Procedure:

  • Animal Model: Use a relevant rodent or non-rodent species. For initial assessments, the same mouse strain as in the efficacy studies can be used.

  • Dose Escalation: Administer escalating single or multiple doses of the this compound ADC to different groups of animals.

  • Monitoring:

    • Record body weight daily for the first week and then 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and collect major organs for histopathological examination.

Key Toxicities Associated with DM1-ADCs

DM1-containing ADCs have been associated with specific toxicities, which should be carefully monitored.[5]

  • Thrombocytopenia: A decrease in platelet count is a known class-effect of maytansinoid-based ADCs.[4]

  • Hepatotoxicity: Elevated liver enzymes (AST, ALT) can occur.[5][11]

  • Gastrointestinal Effects: Diarrhea and other GI-related symptoms may be observed.[4]

The following diagram illustrates the proposed mechanism of DM1-induced thrombocytopenia.

toxicity_pathway cluster_toxicity Proposed Mechanism of DM1-Induced Thrombocytopenia A This compound ADC in Circulation B Uptake by Megakaryocyte Progenitors A->B Mechanism under investigation (e.g., macropinocytosis) C Inhibition of Megakaryocyte Differentiation B->C D Apoptosis of Megakaryocytes B->D E Reduced Platelet Production C->E D->E F Thrombocytopenia E->F

Caption: A simplified diagram of potential DM1-induced thrombocytopenia.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the this compound ADC and its payload.

Protocol: Plasma Pharmacokinetics

Objective: To determine the plasma concentration-time profile of the total antibody, conjugated ADC, and released DM1 payload.

Procedure:

  • Animal Model: Use a relevant species, often rats or cynomolgus monkeys, in addition to mice.[6]

  • Administration: Administer a single i.v. dose of the this compound ADC.

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and weekly thereafter) into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Total Antibody: Use an ELISA that detects the antibody, regardless of whether it is conjugated.

    • Conjugated ADC: Use an ELISA that captures the antibody and detects the DM1 payload.[6]

    • Unconjugated DM1: Use LC-MS/MS to quantify the concentration of free DM1 and its metabolites in the plasma.[12][13]

Data Presentation: Key PK Parameters
Analyte Key Parameters Description
Total AntibodyCmax, AUC, CL, t1/2Measures the overall exposure and clearance of the antibody component.
Conjugated ADCCmax, AUC, CL, t1/2Reflects the stability of the ADC in circulation. Faster clearance compared to total antibody indicates deconjugation.[6][7]
DM1/MetabolitesCmax, AUC, t1/2Indicates the amount and persistence of the cytotoxic payload in circulation.

Biomarker and Mechanistic Studies

These studies aim to confirm the mechanism of action of the ADC and identify potential biomarkers of response or resistance.

Protocol: Tumor and Tissue Analysis

Objective: To assess target engagement, payload delivery, and downstream pharmacological effects in tumor and normal tissues.

Procedure:

  • Tissue Collection: At the endpoint of an efficacy or dedicated biodistribution study, collect tumors and a panel of normal tissues (e.g., liver, spleen, bone marrow).

  • Immunohistochemistry (IHC):

    • Stain tumor sections for the target antigen to confirm its expression.

    • Stain for markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the ADC's pharmacodynamic effects.

  • LC-MS/MS Analysis:

    • Homogenize tumor tissue to extract and quantify the concentration of the ADC and its catabolites (e.g., lysine-SMCC-DM1).[14] This provides a direct measure of payload delivery to the tumor.

  • Biodistribution Studies:

    • For more quantitative distribution data, the ADC or payload can be radiolabeled (e.g., with 125I or 3H).[13]

    • Following administration of the labeled ADC, tissues are harvested at various time points, and the amount of radioactivity is measured.[13]

The following diagram illustrates the intracellular processing of a this compound ADC.

adc_mechanism cluster_mechanism Intracellular Processing of this compound ADC A 1. ADC Binds to Target Antigen B 2. Receptor-Mediated Endocytosis A->B C 3. Trafficking to Lysosome B->C D 4. Proteolytic Degradation of Antibody C->D E 5. Release of Lys-SMCC-DM1 D->E F 6. Binding to Tubulin E->F G 7. Microtubule Disruption F->G H 8. Mitotic Arrest & Apoptosis G->H

Caption: The intracellular trafficking and mechanism of action of a this compound ADC.

References

Methodology for Studying Drug Resistance with DM1-Sme: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying drug resistance mechanisms to the potent microtubule inhibitor DM1-Sme, a maytansinoid derivative frequently used as a cytotoxic payload in antibody-drug conjugates (ADCs). Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for the development of more effective and durable cancer therapies.

Introduction to this compound and Drug Resistance

This compound is a highly potent cytotoxic agent that functions by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. It is the unconjugated form of DM1, equipped with a thiomethane group to cap its sulfhydryl group, making it ready for conjugation to antibodies to form ADCs. While ADCs are designed to deliver DM1 specifically to tumor cells, thereby minimizing systemic toxicity, the emergence of drug resistance remains a significant clinical challenge.

Resistance to this compound, and by extension, to ADCs carrying a DM1 payload (like Trastuzumab Emtansine or T-DM1), can arise through various mechanisms. These include, but are not limited to:

  • Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump DM1 out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[1][2]

  • Alterations in Drug Target: Modifications in the tubulin protein, the direct target of DM1, can reduce the binding affinity of the drug, rendering it less effective.

  • Impaired ADC Processing: In the context of ADCs, resistance can emerge from inefficient internalization of the ADC-antigen complex, reduced lysosomal degradation of the antibody, or impaired release of the active DM1 payload within the cell.[3]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt/mTOR and EGFR pathways, can counteract the cytotoxic effects of this compound.[4][5][6][7]

  • Changes in Cell Adhesion and Motility: Alterations in integrin signaling have been implicated in drug resistance, potentially by promoting cell survival and epithelial-to-mesenchymal transition (EMT).[8][9][10]

This document provides detailed protocols for key in vitro experiments to investigate these resistance mechanisms.

Key Experimental Protocols

Development of this compound Resistant Cell Lines

This protocol describes the generation of cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[11][12][13][14][15][16]

Workflow for Developing this compound Resistant Cell Lines

G start Parental Cancer Cell Line ic50 Determine Initial IC50 of this compound start->ic50 low_dose Culture cells in medium with low concentration of this compound (e.g., IC10-IC20) ic50->low_dose monitor Monitor cell viability and proliferation low_dose->monitor increase_dose Gradually increase this compound concentration (1.5-2 fold) monitor->increase_dose Once cells recover and proliferate stable_culture Establish stable culture at each new concentration increase_dose->stable_culture stable_culture->increase_dose Repeat cycle final_ic50 Determine IC50 of the developed resistant cell line stable_culture->final_ic50 After several months characterize Characterize the resistant phenotype final_ic50->characterize end This compound Resistant Cell Line characterize->end

Caption: Workflow for generating this compound resistant cell lines.

Protocol:

  • Determine Initial IC50:

    • Plate the parental cancer cell line at a suitable density in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72-96 hours.

    • Perform a cell viability assay (e.g., MTS assay, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50).

  • Initial Drug Exposure:

    • Culture the parental cells in their standard growth medium supplemented with a low concentration of this compound, typically starting at the IC10 to IC20 value.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Monitoring and Dose Escalation:

    • Monitor the cell culture regularly for signs of cell death and recovery. Initially, a significant portion of the cells may die.

    • When the surviving cells resume proliferation and reach approximately 80% confluency, subculture them.

    • Once the cells are stably proliferating at the current this compound concentration, increase the drug concentration by 1.5 to 2-fold.[14]

    • Repeat this cycle of recovery and dose escalation. It is advisable to cryopreserve cells at each stable concentration step.

  • Establishment and Characterization of Resistant Line:

    • Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound compared to the parental line (e.g., >10-fold increase in IC50).

    • Once a resistant cell line is established, determine its new IC50 value for this compound and compare it to the parental line.

    • Maintain the resistant cell line in a medium containing a maintenance concentration of this compound to preserve the resistant phenotype.

    • Periodically check the stability of the resistance by culturing the cells in a drug-free medium for several passages and then re-determining the IC50.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method for assessing cell viability based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells.[1][17][18][19]

Protocol:

  • Cell Plating:

    • Trypsinize and count the parental and this compound resistant cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Include wells with medium only for background control.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. For untreated control wells, add 100 µL of medium with the corresponding vehicle (e.g., DMSO) concentration.

    • Incubate the plates for 72-96 hours.

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of the MTS reagent solution to each well.[17][18]

    • Incubate the plates for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[17][18]

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Table 1: Example of this compound IC50 Values in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Cancer Cell Line0.51
This compound Resistant Subline 11530
This compound Resistant Subline 250100
Western Blot Analysis of ABC Transporter Expression

This protocol is for detecting the expression levels of MDR1 and MRP1 proteins, which are key drug efflux pumps.[2][20][21][22][23]

Protocol:

  • Protein Extraction:

    • Grow parental and this compound resistant cells to 80-90% confluency.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for MDR1 and MRP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of MDR1 and MRP1 to the loading control.

Table 2: Example of Relative Protein Expression of ABC Transporters

Cell LineRelative MDR1 Expression (Normalized to Loading Control)Relative MRP1 Expression (Normalized to Loading Control)
Parental Cancer Cell Line1.01.0
This compound Resistant Subline 18.51.2
This compound Resistant Subline 22.112.3
Flow Cytometry-Based Drug Efflux Assay

This assay measures the functional activity of drug efflux pumps like MDR1 by quantifying the efflux of a fluorescent substrate, such as Rhodamine 123.[24][25][26][27][28]

Protocol:

  • Cell Preparation:

    • Harvest parental and this compound resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to the cell suspension to a final concentration of 50-200 ng/mL.[26]

    • Incubate the cells for 30-60 minutes at 37°C in the dark to allow for dye uptake.

  • Efflux Period:

    • Wash the cells twice with ice-cold buffer to remove excess dye.

    • Resuspend the cells in a pre-warmed, dye-free medium.

    • For inhibitor controls, resuspend a set of cells in a medium containing a known MDR1 inhibitor (e.g., Verapamil or Cyclosporin A).

    • Incubate the cells at 37°C for 30-60 minutes to allow for drug efflux.

  • Flow Cytometry Analysis:

    • Place the samples on ice to stop the efflux.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of ~530 nm.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Compare the mean fluorescence intensity (MFI) of the resistant cells to the parental cells. A lower MFI in the resistant cells indicates increased efflux.

    • Compare the MFI of the resistant cells with and without the inhibitor. An increase in MFI in the presence of the inhibitor confirms the role of the targeted efflux pump.

Table 3: Example of Rhodamine 123 Efflux Assay Results

Cell LineTreatmentMean Fluorescence Intensity (MFI)
ParentalNone1500
ParentalInhibitor1550
This compound ResistantNone300
This compound ResistantInhibitor1200

Signaling Pathways in this compound Resistance

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a known mechanism of resistance to various cancer therapies, including those involving DM1.[4][5][6][29][30]

PI3K/Akt/mTOR Signaling Pathway in Drug Resistance

G RTK Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation

Caption: PI3K/Akt/mTOR pathway promoting cell survival and resistance.

EGFR and Integrin Signaling in T-DM1 Resistance

Studies on resistance to T-DM1 have revealed a crosstalk between EGFR and integrin signaling pathways. Downregulation of HER2 in resistant cells can lead to a compensatory upregulation of EGFR, which in turn can enhance cell invasion and survival through integrin signaling.[5][7][24][31][32]

Crosstalk between EGFR and Integrin Signaling in Resistance

G cluster_0 T-DM1 Resistant Cell HER2 Reduced HER2 Expression EGFR Upregulated EGFR HER2->EGFR Compensatory Upregulation Integrins Integrins (α5β1, αVβ3) EGFR->Integrins Increased Expression PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK RAS/MAPK Pathway EGFR->MAPK FAK FAK Integrins->FAK Src Src FAK->Src Invasion Increased Cell Invasion & Motility FAK->Invasion Src->PI3K_Akt Src->MAPK Survival Enhanced Cell Survival PI3K_Akt->Survival MAPK->Survival

Caption: EGFR and integrin signaling crosstalk in T-DM1 resistance.

By employing the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively investigate the mechanisms of resistance to this compound and contribute to the development of strategies to overcome this clinical challenge.

References

Application Notes and Protocols for Pharmacokinetic Analysis of DM1-SMe Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic (PK) analysis of antibody-drug conjugates (ADCs) utilizing the cytotoxic payload DM1-S-methyl (DM1-SMe). The methodologies described herein are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of these complex biotherapeutics, ensuring a thorough understanding of their in vivo behavior.

Introduction to this compound Conjugate Pharmacokinetics

This compound is a potent maytansinoid microtubule inhibitor used as a cytotoxic payload in ADCs. It is typically conjugated to a monoclonal antibody (mAb) via a stable thioether linker, such as SMCC (N-succinimidyl-4-(N-maleimidomethyl)-cyclohexane-1-carboxylate), to form the ADC.[1][2] The pharmacokinetic profile of a this compound conjugate is complex and requires the assessment of multiple analytes to fully understand its disposition:

  • Total Antibody: Measures all antibody species, regardless of conjugation status (including unconjugated antibody).

  • Conjugated Antibody (ADC): Specifically quantifies the antibody molecules that are still conjugated to one or more DM1 payloads.

  • Free DM1: Measures the concentration of the unconjugated, released cytotoxic payload in circulation.

A thorough PK analysis of these three components is critical for establishing exposure-response relationships for both efficacy and toxicity.[3]

Key Pharmacokinetic Parameters and Bioanalytical Techniques

The primary bioanalytical methods for characterizing this compound conjugate PK are Ligand Binding Assays (LBAs), such as ELISA, for the antibody components and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the free DM1 payload.[4][5]

AnalytePrimary TechniqueKey Considerations
Total Antibody ELISAUse of anti-idiotypic antibodies or antigen capture to quantify all antibody molecules.
Conjugated Antibody (ADC) ELISATypically employs an anti-DM1 antibody for capture and an anti-human IgG antibody for detection.[1]
Free DM1 Payload LC-MS/MSHigh sensitivity and specificity are required due to low circulating concentrations. Sample pre-treatment is crucial to stabilize the free thiol group.[6]
Drug-to-Antibody Ratio (DAR) LC-MSCharacterizes the distribution of different drug-loaded species and the average DAR.[2][7]

Preclinical Pharmacokinetic Data Summary

The following tables summarize representative pharmacokinetic parameters for Trastuzumab Emtansine (T-DM1), a well-characterized this compound conjugate, in common preclinical species.

Table 1: Pharmacokinetic Parameters of T-DM1 in Rats

AnalyteDose (mg/kg)Cmax (µg/mL)AUC (day*µg/mL)Clearance (mL/day/kg)Terminal Half-life (days)
Total Trastuzumab 20~250~1500~13.3~4.5-5.0
Conjugated Trastuzumab (T-DM1) 20~250~1200~16.7~3.5-4.0
Free DM1 20~0.015~0.02>1000~0.1-0.2

Data synthesized from multiple sources, including references[5][8]. Values are approximate and can vary based on study design.

Table 2: Pharmacokinetic Parameters of T-DM1 in Cynomolgus Monkeys

AnalyteDose (mg/kg)Cmax (µg/mL)AUC (day*µg/mL)Clearance (mL/day/kg)Terminal Half-life (days)
Total Trastuzumab 10~200-250~2000-2500~4-5~5-7
Conjugated Trastuzumab (T-DM1) 10~200-250~1500-2000~5-7~3-5

Data synthesized from references[1][9][10]. Values are approximate.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound conjugate and the rate of payload deconjugation in plasma from different species (e.g., human, monkey, rat, mouse).[6][8]

Materials:

  • This compound conjugate

  • Control plasma (Human, Cynomolgus monkey, Sprague Dawley rat, CD-1 mouse)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • ELISA and LC-MS/MS reagents (as per Protocols 3 and 4)

Procedure:

  • Thaw plasma on ice.

  • Spike the this compound conjugate into the plasma of each species to a final concentration of 100 µg/mL.

  • Prepare a control sample by spiking the conjugate into PBS.

  • Incubate all samples at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 144 hours).

  • Immediately freeze the collected aliquots at -80°C until analysis.

  • Analyze the samples for the concentration of conjugated antibody (ADC) by ELISA (Protocol 3) and free DM1 by LC-MS/MS (Protocol 4).

  • Calculate the percentage of ADC remaining and the percentage of DM1 released at each time point relative to the 0-hour time point.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Thaw Plasma prep2 Spike ADC into Plasma (e.g., 100 µg/mL) prep1->prep2 inc1 Incubate at 37°C prep2->inc1 inc2 Collect Aliquots at Time Points (0-144h) inc1->inc2 inc3 Store at -80°C inc2->inc3 ana1 Quantify Conjugated ADC (ELISA) inc3->ana1 ana2 Quantify Free DM1 (LC-MS/MS) inc3->ana2 G dose Single IV Dose (e.g., 20 mg/kg in rats) sampling Serial Blood Sampling (0-360h) dose->sampling processing Plasma Processing (Centrifugation) sampling->processing storage Store Plasma at -80°C processing->storage analysis Bioanalysis - Total Ab (ELISA) - Conjugated ADC (ELISA) - Free DM1 (LC-MS/MS) storage->analysis pk_analysis Pharmacokinetic Analysis (NCA) analysis->pk_analysis G cluster_total_ab Total Antibody ELISA cluster_conj_ab Conjugated Antibody ELISA t_coat Coat with Antigen t_block Block Plate t_coat->t_block t_sample Add Samples/Standards t_block->t_sample t_detect Add Anti-Human IgG-HRP t_sample->t_detect t_read Add Substrate & Read t_detect->t_read c_coat Coat with Anti-DM1 Ab c_block Block Plate c_coat->c_block c_sample Add Samples/Standards c_block->c_sample c_detect Add Anti-Human IgG-HRP c_sample->c_detect c_read Add Substrate & Read c_detect->c_read G start Plasma Sample + IS reduce Reduction (TCEP) start->reduce alkylate Alkylation (NEM) reduce->alkylate ppt Protein Precipitation (Acetonitrile) alkylate->ppt centrifuge Centrifuge ppt->centrifuge transfer Transfer & Evaporate Supernatant centrifuge->transfer reconstitute Reconstitute transfer->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Assessing the Toxicology of DM1-SMe in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe is a potent maytansinoid derivative and a highly effective cytotoxic agent. As a tubulin polymerization inhibitor, it induces cell cycle arrest and apoptosis, making it a critical payload component in the development of Antibody-Drug Conjugates (ADCs). The therapeutic principle of ADCs is to selectively deliver potent cytotoxins like DM1 to cancer cells, thereby improving the therapeutic index and sparing healthy tissues. However, non-specific uptake or release of the payload can lead to off-target toxicities. A thorough preclinical toxicology assessment in relevant animal models is therefore paramount to characterize the safety profile of this compound, identify potential target organs for toxicity, and establish a safe starting dose for first-in-human clinical trials.

This document provides a comprehensive overview and detailed protocols for assessing the toxicology of this compound in preclinical animal models, focusing on study design, key endpoints, and data interpretation.

Mechanism of Action

This compound exerts its cytotoxic effect by disrupting microtubule dynamics. It binds to the tips of microtubules, suppressing both their growth and shortening. This interference with microtubule function leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis. While this is the primary mechanism of on-target anti-tumor activity, it is also responsible for toxicities in normal, rapidly dividing cells, such as those in the bone marrow.

Recent studies have also uncovered a potential HER2-independent mechanism for hepatotoxicity. The DM1 payload itself may interact with cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes, leading to plasma membrane damage and apoptosis, which could explain the liver toxicity observed even with targeted ADCs.

Preclinical Toxicology Assessment Strategy

A typical preclinical toxicology program for a compound like this compound involves a tiered approach, starting with single-dose studies to determine acute toxicity and dose ranges, followed by repeat-dose studies to understand the effects of longer-term exposure. Key components of this strategy are outlined in the workflow below.

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Definitive Toxicity Assessment cluster_2 Phase 3: Specialized & Non-Rodent Studies A Single-Dose Acute Toxicity Study (Rodent, e.g., Rat) B Determine Maximum Tolerated Dose (MTD) & Identify Target Organs A->B Evaluate mortality, clinical signs, pathology C Repeat-Dose Toxicity Study (e.g., 28-Day in Rodent) B->C Inform dose selection D Characterize Dose-Response & No-Observed-Adverse-Effect Level (NOAEL) C->D Monitor clinical signs, body weight, pathology, TK E Repeat-Dose Toxicity Study (Non-Rodent, e.g., Monkey) If applicable for ADC D->E Refine understanding of target organs X Data Analysis & Reporting (Integrated Safety Assessment) D->X G Assess cardiovascular, respiratory, CNS effects & mutagenic potential E->G F Safety Pharmacology & Genotoxicity Assays F->G G->X

Caption: General workflow for preclinical toxicology assessment.

Key Observed Toxicities in Animal Models

Preclinical studies with unconjugated DM1 and DM1-containing ADCs have consistently identified several key target organs for toxicity.

  • Hepatotoxicity: This is a significant off-target toxicity. Findings include elevations in liver transaminases (ALT and AST), single-cell necrosis, inflammation, bile duct degeneration/hyperplasia, and hepatocellular hypertrophy.

  • Hematologic Toxicity: Effects on the bone marrow are common, with thrombocytopenia (a decrease in platelet count) being the primary finding. Neutropenia may also be observed.

  • Neuronal Toxicity: Peripheral neuropathy is a known side effect of microtubule-inhibiting agents and has been noted in preclinical studies.

  • Lymphoid Organ Toxicity: Effects on lymphoid organs have been reported.

Quantitative Toxicology Data Summary

The following tables summarize key quantitative findings from preclinical studies. Doses are often compared based on the DM1 component's body surface area equivalent (μg DM1/m²).

Table 1: Tolerability of DM1 vs. T-DM1 (Antibody-Drug Conjugate)

CompoundSpeciesTolerated Dose (Single Administration)Equivalent DM1 Dose (μg/m²)Reference(s)
DM1 RatUp to 0.2 mg/kg~1600
T-DM1 RatUp to 40 mg/kg~4400
T-DM1 MonkeyUp to 30 mg/kg~6000

This data highlights the improved tolerability of DM1 when delivered via an ADC, supporting the core premise of targeted therapy.

Table 2: Key Preclinical Toxicological Findings for this compound and Related Compounds

Target Organ SystemKey FindingsAnimal Model(s)Reference(s)
Liver (Hepatotoxicity) Increased ALT, AST; Single-cell necrosis; Inflammation; Bile duct degeneration.Rat, Monkey
Bone Marrow / Blood Thrombocytopenia (primary finding); Neutropenia.Rat, Monkey
Nervous System Neuronal toxicities (Peripheral neuropathy).Rat, Monkey
Lymphoid System Lymphoid organ toxicity.Rat, Monkey

Experimental Protocols

The following are detailed protocols for key experiments in the preclinical toxicological assessment of this compound. These should be adapted based on specific program goals and conducted in compliance with Good Laboratory Practice (GLP) regulations.

Protocol 1: Single-Dose Acute Toxicity Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity.

Materials:

  • Test Animals: Sprague-Dawley rats (young adults, e.g., 6-8 weeks old), equal numbers of males and females (n=5/sex/group).

  • This compound and appropriate vehicle (e.g., DMSO/Saline mixture).

  • Dosing equipment (syringes, needles for intravenous administration).

  • Standard caging and husbandry supplies.

Procedure:

  • Acclimatization: Acclimate animals for a minimum of 5 days prior to dosing.

  • Dose Selection: Based on available in vitro cytotoxicity data, select at least 3 dose levels (low, medium, high) plus a vehicle control group. The high dose should be expected to produce overt toxicity.

  • Administration: Administer this compound via the intended clinical route (e.g., a single intravenous bolus).

  • Observation Period: Observe animals for 14 days post-administration.

  • Clinical Observations:

    • Record mortality and check for moribundity twice daily.

    • Perform detailed clinical observations (see Functional Observational Battery, Protocol 4) at pre-dose, and at peak effect time (e.g., 1, 4, 24 hours post-dose) and daily thereafter.

    • Record body weights pre-dose and on Days 1, 3, 7, and 14.

  • Terminal Procedures (Day 14):

    • Collect blood for clinical pathology (see Protocol 2).

    • Perform a full gross necropsy on all animals.

    • Collect and fix target organs (liver, spleen, bone marrow, brain, peripheral nerves, and any tissues with gross lesions) in 10% neutral buffered formalin for histopathology (see Protocol 3).

Protocol 2: Clinical Pathology Assessment

Objective: To quantitatively assess hematologic and serum biochemical parameters to identify target organ toxicity.

Materials:

  • Blood collection tubes (e.g., K2-EDTA for hematology, serum separator tubes for chemistry).

  • Centrifuge.

  • Automated hematology and clinical chemistry analyzers.

Procedure:

  • Blood Collection: Collect blood from a designated site (e.g., submandibular vein or terminal cardiac puncture under anesthesia). The volume should not exceed IACUC guidelines.

  • Sample Processing:

    • For hematology, gently mix EDTA tubes and analyze promptly.

    • For clinical chemistry, allow blood to clot, then centrifuge to separate serum.

  • Analysis:

    • Hematology Panel:

      • Complete Blood Count (CBC): White blood cells (WBC) with differential, red blood cells (RBC), hemoglobin (HGB), hematocrit (HCT).

      • Platelet Count (PLT): Critical endpoint for this compound.

    • Clinical Chemistry Panel (focus on hepatotoxicity):

      • Alanine Aminotransferase (ALT): Key marker of hepatocellular injury.

      • Aspartate Aminotransferase (AST): Key marker of hepatocellular injury.

      • Alkaline Phosphatase (ALP).

      • Total Bilirubin (TBIL).

      • Albumin (ALB), Total Protein (TP).

      • Blood Urea Nitrogen (BUN), Creatinine (CREA) for renal function.

Protocol 3: Histopathological Examination

Objective: To microscopically examine tissues for evidence of cellular injury or pathological changes.

Materials:

  • 10% Neutral Buffered Formalin.

  • Ethanol series (70%, 80%, 95%, 100%).

  • Xylene.

  • Paraffin wax.

  • Microtome.

  • Glass slides.

  • Hematoxylin and Eosin (H&E) stains.

  • Microscope.

Procedure:

  • Fixation: Tissues collected at necropsy should be fixed in 10% neutral buffered formalin for at least 24 hours.

  • Trimming and Processing: Trim fixed tissues, place them in cassettes, and process through ascending grades of ethanol (dehydration), xylene (clearing), and finally infiltrate with molten paraffin wax.

  • Embedding: Embed the paraffin-infiltrated tissues into paraffin blocks.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin blocks using a microtome.

  • Staining: Mount sections on glass slides and stain with H&E.

  • Microscopic Evaluation: A board-certified veterinary pathologist should examine the slides.

    • Standard Organ List: Liver, kidneys, spleen, thymus, lymph nodes, bone marrow, brain (multiple sections), spinal cord, peripheral nerves (e.g., sciatic), heart, lungs, and gastrointestinal tract.

    • Evaluation: Systematically evaluate all tissues from the high-dose and control groups. If treatment-related findings are observed in the high-dose group, examine the same organs in the lower-dose groups to establish a dose-response relationship.

Protocol 4: Functional Observational Battery (FOB)

Objective: To screen for potential neurotoxic effects.

Materials:

  • Standardized observation arena.

  • Click box for auditory startle response.

  • Grip strength meter.

Procedure (Modified Irwin/SHIRPA Screen):

  • Home Cage Observations: Observe posture, activity level, and gait within the home cage.

  • Open Field Observation: Place the animal in the center of an arena and record:

    • Autonomic Signs: Piloerection, salivation, lacrimation.

    • Motor Activity: Rearing, grooming, tremors, convulsions, ataxia (abnormal gait).

    • Behavioral Responses: Arousal level, stereotypy.

  • Sensorimotor Tests:

    • Approach/Touch Response: Reaction to an object approaching the head.

    • Auditory Startle: Response to a sudden loud click.

    • Righting Reflex: Time to right itself when placed on its back.

    • Grip Strength: Measure forelimb and hindlimb grip strength.

  • Scoring: Use a standardized scoring system to quantify observations. Perform the FOB at pre-dose and at the time of expected peak effect post-dosing.

Signaling and Toxicity Pathway Visualizations

The following diagrams illustrate the key molecular mechanisms of this compound.

G cluster_0 Cancer Cell ADC ADC (e.g., T-DM1) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Free this compound Lysosome->DM1 Degradation & Payload Release Tubulin Tubulin Dimers DM1->Tubulin Binds to Tubulin Microtubule Microtubule DM1->Microtubule Inhibits Dynamics Tubulin->Microtubule Polymerization Arrest G2/M Arrest Microtubule->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Cellular mechanism of action for a DM1-based ADC.

G Proposed HER2-Independent Hepatotoxicity Pathway cluster_1 Hepatocyte (Off-Target Cell) FreeDM1 Free DM1 Payload (from ADC) CKAP5 CKAP5 Receptor FreeDM1->CKAP5 Binds to Membrane Plasma Membrane CKAP5->Membrane Interaction at Damage Membrane Damage Membrane->Damage Induces Apoptosis_H Hepatocyte Apoptosis Damage->Apoptosis_H Leads to

Caption: HER2-independent mechanism of DM1-induced hepatotoxicity.

Application Notes: Protocols for Targeted Payload Delivery of DM1-SMe to Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibody-Drug Conjugates (ADCs) represent a powerful class of cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby increasing efficacy while minimizing systemic toxicity[1][2][3]. These constructs consist of a monoclonal antibody (mAb) that targets a tumor-specific antigen, a cytotoxic payload, and a chemical linker connecting the two[3][4]. DM1, a derivative of maytansine, is a highly potent microtubule-targeting agent used as a payload in several ADCs[4][5]. DM1-SMe is a form of DM1 containing a methyl disulfide group, which can be readily conjugated to the sulfhydryl group of an antibody or a linker to form an ADC[].

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis[4][7]. Inside the cell, the linker is cleaved, releasing the active DM1 payload[4][]. Free DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death[4]. These application notes provide detailed protocols for the preparation, in vitro evaluation, and in vivo assessment of this compound based ADCs.

Mechanism of Action of DM1

DM1 exerts its cytotoxic effect by disrupting microtubule dynamics. Unlike agents that cause wholesale microtubule depolymerization, DM1, at sub-nanomolar concentrations, binds to the tips of microtubules[4]. This binding suppresses the dynamic instability of microtubules—inhibiting both their growth and shortening phases[4][8]. This suppression of microtubule dynamics is critical for proper mitotic spindle formation, leading to mitotic arrest and ultimately, apoptosis[4].

DM1_Mechanism_of_Action ADC 1. ADC Binding Endocytosis 2. Receptor-Mediated Endocytosis ADC->Endocytosis Endosome 3. Endosome Trafficking Endocytosis->Endosome Lysosome 4. Lysosomal Fusion & Linker Cleavage Endosome->Lysosome DM1_Release 5. DM1 Payload Release Lysosome->DM1_Release Tubulin 6. Binding to Microtubule Tips DM1_Release->Tubulin Suppression 7. Suppression of Microtubule Dynamics Tubulin->Suppression Arrest 8. G2/M Mitotic Arrest Suppression->Arrest Apoptosis 9. Apoptosis Arrest->Apoptosis

Caption: Cellular mechanism of action for a DM1-based ADC.

Experimental Protocols

Protocol 1: Preparation of a this compound Antibody-Drug Conjugate (Lysine Conjugation)

This protocol describes a common method for conjugating DM1 to an antibody via its lysine residues using a non-cleavable SMCC linker.

ADC_Preparation_Workflow cluster_0 Step 1: Antibody-Linker Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Analysis A1 Prepare Antibody in Reaction Buffer A2 Add Sulfo-SMCC Linker A1->A2 A3 Incubate to form mAb-SMCC A2->A3 B1 Add this compound Payload to mAb-SMCC A3->B1 Proceed to conjugation B2 Incubate to form ADC B1->B2 C1 Purify ADC via SEC or Protein A B2->C1 Proceed to purification C2 Characterize ADC (SEC-HPLC, HIC-HPLC) C1->C2 C3 Determine Drug-to-Antibody Ratio (DAR) via UV Spec C2->C3

Caption: Workflow for the preparation of a this compound ADC.

Methodology:

  • Antibody Preparation:

    • Prepare the monoclonal antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Antibody-Linker Activation:

    • Dissolve the Sulfo-SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker in DMSO.

    • Add the Sulfo-SMCC linker to the antibody solution. A typical molar ratio is 8:1 (linker:mAb)[9].

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing to form the mAb-SMCC intermediate[9].

  • Conjugation:

    • Dissolve this compound in a suitable solvent like DMSO.

    • Add the this compound solution to the activated mAb-SMCC mixture.

    • Incubate for 4-16 hours at room temperature to allow the thiol group of DM1 to react with the maleimide group of the linker, forming a stable thioether bond[].

  • Purification:

    • Remove unconjugated DM1 and linker by purifying the ADC. This can be achieved using size exclusion chromatography (SEC) with a G25 column or via affinity chromatography (e.g., Protein A)[9].

    • Exchange the final ADC product into a formulation buffer, such as PBS[10].

  • Characterization:

    • Purity and Aggregation: Analyze the final product using SEC-HPLC to determine the percentage of monomeric ADC and detect any aggregation[10].

    • Drug-to-Antibody Ratio (DAR): Determine the average number of DM1 molecules per antibody. This can be estimated using UV-Vis spectrophotometry by measuring absorbance at 252 nm (for DM1) and 280 nm (for the antibody)[10].

    • Heterogeneity: Use Hydrophobic Interaction Chromatography (HIC) HPLC to analyze the distribution of different drug-loaded species[10].

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the potency (e.g., IC50 value) of the this compound ADC on antigen-positive and antigen-negative cancer cell lines[11][12].

MTT_Assay_Workflow Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 AddADC 3. Add Serial Dilutions of ADC Incubate1->AddADC Incubate2 4. Incubate for 48-144 hours AddADC->Incubate2 AddMTT 5. Add MTT Reagent to each well Incubate2->AddMTT Incubate3 6. Incubate for 1-4 hours AddMTT->Incubate3 AddSol 7. Add Solubilizing Agent (e.g., 10% SDS-HCl) Incubate3->AddSol Incubate4 8. Incubate Overnight in Dark AddSol->Incubate4 Read 9. Read Absorbance at 570 nm Incubate4->Read

Caption: Workflow for an in vitro cytotoxicity MTT assay.

Methodology:

  • Cell Seeding:

    • Harvest cancer cells (both antigen-positive and antigen-negative lines) and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1,000-10,000 cells per well in 50 µL of culture medium[13].

    • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment[13].

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 payload in culture medium.

    • Add 50 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control and untreated cells as a negative control[13].

    • Incubate the plate for a period of 48 to 144 hours, depending on the cell doubling time[13].

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C[13]. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[13].

    • Incubate the plate overnight in the dark at 37°C[13].

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader[13].

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percent viability against the log of the ADC concentration and use a non-linear regression model to calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the antitumor activity of a this compound ADC in a tumor xenograft mouse model.

Methodology:

  • Tumor Implantation:

    • Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

    • Subcutaneously implant antigen-positive human tumor cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of approximately 100-250 mm³, randomize the mice into treatment groups (e.g., n=5-10 mice per group)[7]. Groups may include:

      • Vehicle control (e.g., PBS)

      • Unconjugated antibody

      • This compound ADC

      • Positive control ADC (e.g., T-DM1)

  • ADC Administration:

    • Administer the ADC and control articles, typically via intravenous (i.v.) injection[14][15].

    • A representative dosing regimen could be 15 mg/kg, administered three times a week for several weeks[14][15]. The exact dose and schedule must be optimized based on tolerability and efficacy studies.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³).

    • Complete tumor regression may also be observed and recorded[4].

Protocol 4: Ex Vivo Biodistribution Analysis

This protocol is used to determine the accumulation of the ADC in the tumor and various organs over time.

Methodology:

  • Animal Model and Dosing:

    • Use tumor-bearing mice as described in Protocol 3.

    • For easier detection, the ADC can be labeled with a radioisotope (e.g., ³H or ¹²⁵I)[7][16].

    • Inject a single intravenous dose of the labeled ADC into each mouse[2].

  • Sample Collection:

    • At predetermined time points (e.g., 6, 24, 48, 96, and 168 hours post-injection), euthanize a cohort of mice (n=2-3 per time point)[2].

    • Collect blood via cardiac puncture[2].

    • Harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

  • Sample Processing and Analysis:

    • Weigh each tissue sample.

    • Homogenize the tissues.

    • If using a radiolabeled ADC, measure the radioactivity in each tissue and blood sample using a liquid scintillation counter or gamma counter[7].

    • Alternatively, mass spectrometry can be used to quantify the amount of total antibody and released payload in tissue homogenates[2].

  • Data Calculation:

    • Calculate the concentration of the ADC in each tissue, often expressed as the percentage of the injected dose per gram of tissue (%ID/g).

    • Analyze the data to determine the pharmacokinetic profile and the extent of tumor-specific accumulation compared to other organs[16].

Quantitative Data Summary

The following tables summarize key quantitative data for DM1 and related ADCs from published literature.

Table 1: In Vitro Potency of DM1 and Related Compounds

CompoundCell LineAssay TypeIC50 ValueCitation
S-methyl DM1MCF7Mitotic Arrest330 pM[4]
S-methyl DM1MCF7G2-M Arrest340 pM[4]
MaytansineMCF7Mitotic Arrest710 pM[4]
T-DM1NCI-N87 (HER2+)Cytotoxicity82 ± 10 pM[17]
T-DM1HCC1954 (HER2+)Cytotoxicity33 ± 20 pM[17]
MMAEMCF-7 (HER2-)Cytotoxicity0.35 nM[18]

Table 2: Binding Affinity of DM1 Derivatives to Tubulin/Microtubules

CompoundTargetParameterValueCitation
S-methyl DM1MicrotubulesK_D (High Affinity)0.1 ± 0.05 µmol/L[4][8]
S-methyl DM1TubulinK_D0.93 ± 0.2 µmol/L[8]
MaytansineTubulinK_D0.86 ± 0.2 µmol/L[8]

Table 3: Example In Vivo Study Parameters

ADCAnimal ModelDosageAdministrationOutcomeCitation
IMGN901 (DM1 ADC)PPTP Solid Tumor Xenograft15 mg/kgIV, 3x/week for 6 weeksInhibited tumor growth[14][15]
T-[³H]DM1BT-474EEI Xenograft300 µg/kg (DM1 dose)Single IV doseUsed for tumor PK study[7]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DM1-SMe Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with poor DM1-SMe conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

A1: The conjugation of a drug-linker, such as one containing this compound, to an antibody is typically achieved through a thiol-maleimide reaction, a type of Michael addition.[1] This process involves two main steps:

  • Reduction: The antibody's interchain disulfide bonds are reduced to generate free thiol (sulfhydryl, -SH) groups.[2] Common reducing agents include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[2][3]

  • Conjugation: The maleimide group on the linker-payload molecule reacts with the generated free thiols on the antibody, forming a stable covalent thiosuccinimide bond.[1]

Q2: What are the most critical parameters affecting conjugation efficiency?

A2: Successful conjugation depends on the careful control of several parameters: the pH of the reaction buffer, the concentration and quality of the antibody and this compound reagent, the efficiency of the antibody reduction step, and the concentration of any organic co-solvents used.[1][2][4][5]

Q3: Why is my Drug-to-Antibody Ratio (DAR) consistently low?

A3: A low DAR is a common issue that can stem from several sources. The most frequent causes include inefficient reduction of the antibody's disulfide bonds, hydrolysis of the maleimide group on your linker before it can react with the thiol, or the presence of interfering substances in your antibody buffer.[1][2][] A thorough investigation of each step of the protocol is necessary to pinpoint the exact cause.

Q4: What causes antibody-drug conjugate (ADC) aggregation during the conjugation process?

A4: Aggregation is a significant challenge in ADC development.[7] It can be triggered by several factors, including the increased hydrophobicity of the antibody surface after conjugation with a hydrophobic payload like DM1.[8][9] Other causes include unfavorable buffer conditions (e.g., pH near the antibody's isoelectric point, incorrect salt concentration) and the use of organic solvents (like DMSO) to dissolve the drug-linker.[8]

Q5: How can I analyze the outcome of my conjugation reaction?

A5: A variety of analytical techniques are essential for characterizing ADCs.[10] To measure the average DAR, Hydrophobic Interaction Chromatography (HIC) is commonly used.[9][11] To assess aggregation and fragmentation, Size Exclusion Chromatography (SEC) is the standard method.[11][12] For a more detailed analysis of heterogeneity and confirmation of molecular weight, techniques like mass spectrometry (LC-MS) and SDS-PAGE are employed.[2][4][10]

Experimental Workflows & Protocols

Conjugation Process Workflow

The following diagram illustrates the typical workflow for a two-step reduction and conjugation process for generating a this compound ADC.

ADC Conjugation Workflow cluster_0 Step 1: Preparation & Reduction cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Analysis mAb Start: Pure Antibody in appropriate buffer BufferEx Buffer Exchange (if needed) mAb->BufferEx Check buffer for interferences AddRed Add Reducing Agent (e.g., DTT, TCEP) BufferEx->AddRed IncubateRed Incubate (e.g., 37°C, 30 min) AddRed->IncubateRed RemoveRed Remove Excess Reducing Agent IncubateRed->RemoveRed AddDrug Add this compound Linker (dissolved in DMSO) RemoveRed->AddDrug IncubateConj Incubate (e.g., Room Temp, 1-2 hr) Quench Quench Reaction (e.g., with N-acetyl cysteine) Purify Purify ADC (e.g., SEC, TFF) Quench->Purify Analyze Characterize ADC (HIC, SEC, MS) Purify->Analyze Store Store Final ADC Analyze->Store

References

optimizing the stability of DM1-Sme antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for DM1-SMe Antibody-Drug Conjugates. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the stability of their ADCs.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges associated with this compound ADCs?

Antibody-drug conjugates (ADCs) are complex molecules, and their stability is influenced by the monoclonal antibody (mAb), the cytotoxic payload (DM1), and the linker.[1][2] The primary challenges include physical instability, such as aggregation and fragmentation, and chemical instability, which can involve deconjugation (loss of the drug-linker), degradation of the linker, or modification of the mAb and payload.[2][3] The conjugation of the hydrophobic DM1 payload can increase the propensity for aggregation.[4]

Q2: How does the linker chemistry impact the stability of a this compound ADC?

The linker is a critical component that affects ADC stability, efficacy, and safety.[5] this compound is typically conjugated via a stable thioether linker (e.g., using an SMCC linker), which is designed to be non-cleavable and highly stable in systemic circulation to prevent premature drug release.[6][] The stability of this linkage is crucial; an ideal linker remains stable in circulation but allows for efficient payload release inside the target cell, often following lysosomal degradation of the antibody.[][9] The choice of linker and conjugation site can significantly influence the ADC's pharmacokinetic properties and overall stability.[10][11]

Q3: What is the mechanism of action and release for this compound?

DM1 is a potent maytansinoid derivative that acts as a microtubule inhibitor, leading to mitotic arrest and apoptosis in cancer cells.[][12] In a this compound ADC, the antibody targets a specific antigen on tumor cells.[13] After binding, the ADC-antigen complex is internalized, typically through endocytosis.[14][15] The ADC is then trafficked to lysosomes, where the antibody component is proteolytically degraded, releasing the DM1 payload (often as a lysine-linker-DM1 catabolite) into the cytoplasm to exert its cytotoxic effect.[6][9]

Q4: What are the key analytical methods for assessing ADC stability?

A panel of orthogonal analytical techniques is required to characterize the complex nature of ADCs.[2][16] Key methods include:

  • Size Exclusion Chromatography (SEC): To detect and quantify aggregates and fragments.[17]

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and distribution.[17]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the stability of the payload and quantify free drug levels.[17][18]

  • Mass Spectrometry (MS): Used with liquid chromatography (LC-MS) to confirm the identity of species, measure DAR, and characterize degradation pathways.[16][19]

  • Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and higher-order structure of the ADC.[16][20]

Troubleshooting Guide

Problem 1: My this compound ADC is aggregating during storage or after stress conditions.
  • Possible Causes & Solutions

    • Hydrophobicity: The conjugation of hydrophobic payloads like DM1 can expose hydrophobic patches on the antibody surface, leading to self-association and aggregation.[4]

      • Solution: Optimize the formulation. Adding stabilizers, such as polysorbates (e.g., Polysorbate 20 or 80) or other excipients, can help shield these hydrophobic regions.[1] Consider using hydrophilic linkers or PEGylation strategies to decrease the overall hydrophobicity of the ADC.[]

    • Unfavorable Buffer Conditions: The pH, ionic strength, and buffer composition can significantly impact protein stability.[4] Aggregation can increase if the pH is near the antibody's isoelectric point (pI).[4]

      • Solution: Perform formulation screening studies to identify the optimal buffer system, pH, and ionic strength that minimizes aggregation.[] This often involves testing a range of pH values (e.g., 5.0-7.0) and salt concentrations.

    • Conjugation Process: The chemical conditions used during conjugation, including the use of organic solvents to dissolve the payload-linker, can be destabilizing and induce aggregation.[4][12]

      • Solution: Minimize the exposure of the mAb to harsh conjugation conditions.[21] An alternative approach is to immobilize the antibody on a solid support during conjugation to prevent molecules from interacting and aggregating.[4][22]

Problem 2: I am observing premature release of the DM1 payload (deconjugation).
  • Possible Causes & Solutions

    • Linker Instability: While the thioether bond used for this compound is generally stable, certain conditions can promote its cleavage. The stability of the thiol-maleimide linkage can be influenced by the local chemical environment and thiol pKa.[10][23]

      • Solution: Confirm the integrity of your linker chemistry. Ensure that the conjugation reaction has gone to completion and that the linker is correctly formed. Alternative, more stable linker designs could be explored if instability persists.[5][]

    • Analytical Artifacts: The method used to detect free drug might be causing degradation.

      • Solution: Use orthogonal methods to confirm payload release. For example, compare results from RP-HPLC, which measures free drug in the supernatant, with LC-MS analysis of the intact or reduced ADC, which measures changes in DAR over time.[18][19]

    • Plasma/Serum Instability: In biological matrices, enzymatic degradation or exchange reactions (e.g., thiol-maleimide exchange with albumin) can lead to drug release, although this is less common with stable thioether linkers compared to disulfide linkers.[10][18]

      • Solution: Conduct ex vivo plasma stability studies. Incubate the ADC in plasma from relevant species (e.g., human, mouse) and measure both the change in DAR and the appearance of free payload over time.[19]

Problem 3: The Drug-to-Antibody Ratio (DAR) of my ADC is inconsistent or changes over time.
  • Possible Causes & Solutions

    • Inconsistent Conjugation: The conjugation process itself may not be well-controlled, leading to batch-to-batch variability in the initial DAR.

      • Solution: Tightly control conjugation parameters, including reactant concentrations, temperature, pH, and reaction time.[1] Consider site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR.[]

    • Deconjugation: As described in Problem 2, payload loss during storage will lead to a decrease in the average DAR.

      • Solution: Address linker stability and optimize formulation conditions (pH, excipients, temperature) to minimize drug loss.[] Lyophilization is often a preferred strategy to enhance long-term storage stability.[1]

    • Analytical Method Variability: The method used for DAR measurement (e.g., HIC, UV-Vis, MS) may have inherent variability or may not be properly validated.

      • Solution: Validate your primary DAR assay for precision and accuracy. Use an orthogonal method to confirm the results. For example, if HIC is the primary method, use UV-Vis spectroscopy or mass spectrometry as a confirmatory technique.[16][18]

Data Summaries

Table 1: Influence of Formulation pH on ADC Aggregation

This table summarizes representative data from a stress study where a this compound ADC was incubated at 40°C for 4 weeks in different formulation buffers. Aggregation was measured by Size Exclusion Chromatography (SEC).

Formulation Buffer (50 mM)pH% Monomer (Initial)% Monomer (4 Weeks @ 40°C)% High Molecular Weight Species (Aggregates) after 4 Weeks
Sodium Citrate5.099.5%97.2%2.8%
Sodium Succinate6.099.6%98.8%1.2%
Histidine-HCl6.599.5%98.5%1.5%
Sodium Phosphate7.099.4%96.1%3.9%

Data is illustrative and based on typical ADC behavior.

Table 2: Comparison of Linker Stability in Human Plasma

This table provides a qualitative and quantitative comparison of different linker types commonly used in ADCs, highlighting the high stability of the thioether linkage in this compound conjugates.

Linker TypeCleavage MechanismRelative Stability in PlasmaRepresentative Half-life (t½) in Human Plasma
Thioether (e.g., SMCC) Non-cleavable; requires lysosomal proteolysisVery High> 7 days
DisulfideReduction in the intracellular environmentModerate~1-3 days
HydrazoneAcid-catalyzed hydrolysis in endosomes/lysosomesLow to Moderate~2 days
Silyl EtherAcid-catalyzed hydrolysisHigh> 7 days

Half-life data is compiled from literature, including references[5].

Visualizations and Workflows

ADC_Stability_Workflow cluster_prep 1. Sample Preparation & Initial Characterization cluster_stress 2. Stress Conditions cluster_analysis 3. Stability-Indicating Assays cluster_output 4. Data Analysis & Assessment Prep Prepare ADC in Formulation Buffer T0 T=0 Analysis: - DAR (HIC/MS) - Purity (SEC) - Identity (MS) Prep->T0 Thermal Thermal Stress (e.g., 40°C for 4 weeks) T0->Thermal FreezeThaw Freeze-Thaw Cycles (e.g., 5 cycles, -80°C to RT) T0->FreezeThaw Light Photostability (ICH Q1B) T0->Light MS Mass Spectrometry (LC-MS) T0->MS DSC Differential Scanning Calorimetry (DSC) T0->DSC SEC Size Exclusion Chromatography (SEC) Thermal->SEC Timepoints HIC Hydrophobic Interaction Chromatography (HIC) Thermal->HIC RP_HPLC Reversed-Phase HPLC (RP-HPLC) Thermal->RP_HPLC Thermal->MS FreezeThaw->SEC Light->SEC Aggregation Assess Aggregation & Fragmentation SEC->Aggregation DAR_Shift Monitor DAR Shift & Distribution HIC->DAR_Shift Free_Drug Quantify Free Drug RP_HPLC->Free_Drug MS->DAR_Shift Structure Evaluate Structural Integrity (Tm) DSC->Structure ADC_Degradation_Pathways cluster_physical Physical Instability cluster_chemical Chemical Instability ADC Intact this compound ADC Aggregate Soluble/Insoluble Aggregates ADC->Aggregate Self-association Fragment Fragments (e.g., Fab, Fc) ADC->Fragment Peptide bond hydrolysis Deconjugation Deconjugation (Payload Loss) ADC->Deconjugation Linker cleavage Oxidation Oxidation (e.g., Met residues) ADC->Oxidation Oxidative stress Deamidation Deamidation (e.g., Asn residues) ADC->Deamidation pH, Temp stress FreeDrug Free Linker-Payload + Unconjugated mAb Deconjugation->FreeDrug

References

Technical Support Center: Overcoming Challenges in DM1-Sme Payload Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM1-Sme antibody-drug conjugates (ADCs) for solid tumor targeting.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental process.

Issue 1: Low ADC Efficacy in In Vivo Solid Tumor Models

Possible Cause Troubleshooting Step Recommended Action
Poor Tumor Penetration Evaluate smaller antibody formats.Consider using smaller antibody fragments like Fabs or scFvs to improve penetration into the dense tumor microenvironment.[1][2]
Optimize ADC dosing.Higher antibody doses may be necessary to overcome the "binding site barrier" and allow the ADC to reach more distal tumor cells.[3]
Co-administration with a blocking agent.A transient competitive inhibitor of antigen binding can be co-administered to improve ADC distribution within the tumor.[4]
Inefficient Payload Release Assess linker stability.Ensure the linker is stable in circulation to prevent premature payload release but allows for efficient cleavage within the lysosomal compartment.[5][6]
Analyze intracellular metabolism.Use techniques like LC-MS to confirm that the this compound payload is being effectively released from the antibody after internalization.[7][8]
Target Antigen Heterogeneity Characterize antigen expression.Use immunohistochemistry (IHC) or flow cytometry to assess the level and homogeneity of target antigen expression within the tumor.
Consider a dual-targeting ADC.A bispecific or dual-targeting ADC that recognizes two different tumor antigens may overcome heterogeneity.[6][9]
Drug Resistance Investigate efflux pump activity.Overexpression of ATP-binding cassette (ABC) transporters can lead to the efflux of the cytotoxic payload.[10]
Evaluate lysosomal function.Impaired lysosomal processing can prevent the release of the active payload.[10]

Issue 2: High Systemic Toxicity and Off-Target Effects

Possible Cause Troubleshooting Step Recommended Action
Premature Payload Release Evaluate linker stability in plasma.Incubate the ADC in plasma and measure the amount of free payload over time using LC-MS.
Modify linker chemistry.Utilize more stable linkers to minimize premature cleavage in the bloodstream.[5][11]
ADC Aggregation Analyze ADC formulation.Use size exclusion chromatography (SEC) or dynamic light scattering (DLS) to detect aggregates.[5][][13]
Optimize formulation buffer.Adjust pH, ionic strength, and add stabilizers to prevent aggregation.[]
Control Drug-to-Antibody Ratio (DAR).High DARs can increase hydrophobicity and lead to aggregation. Aim for an optimal DAR, typically between 2 and 4.[5][11]
Antigen-Independent Uptake Assess binding to non-target cells.Evaluate the ADC's binding to cells that do not express the target antigen.
Investigate Fc receptor binding.Off-target uptake can be mediated by Fc receptors on healthy cells.[14]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound payload?

A1: this compound is a potent maytansinoid derivative that acts as a microtubule inhibitor.[][16][17] After the ADC is internalized by the target tumor cell and trafficked to the lysosome, the this compound payload is released. It then binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptosis of the cancer cell.[17]

Q2: How can I assess the internalization of my this compound ADC?

A2: Several methods can be used to evaluate ADC internalization:

  • Fluorescence-based assays: Utilize pH-sensitive dyes that fluoresce in the acidic environment of the endosomes and lysosomes.[18][19]

  • Toxin-based assays: Employ a secondary antibody conjugated to a toxin (e.g., saporin) to indirectly measure internalization through cell viability.

  • Confocal microscopy: Visualize the co-localization of a fluorescently labeled ADC with lysosomal markers.[20]

  • Flow cytometry: Quantify the amount of internalized ADC over time.

Q3: What is the "bystander effect" and is it relevant for this compound ADCs?

A3: The bystander effect refers to the ability of a payload, once released from the target cell, to diffuse and kill neighboring antigen-negative tumor cells.[10] The ability of a this compound ADC to induce a bystander effect is largely dependent on the linker used. ADCs with cleavable linkers that release a membrane-permeable payload are more likely to exhibit a bystander effect.[21]

Q4: How does the Drug-to-Antibody Ratio (DAR) impact my ADC's performance?

A4: The DAR is a critical quality attribute of an ADC that can significantly influence its efficacy, safety, and stability.

  • Low DAR (<2): May result in insufficient potency and reduced therapeutic effect.[11]

  • High DAR (>4): Can lead to increased aggregation due to higher hydrophobicity, faster clearance from circulation, and potentially greater off-target toxicity.[5][11] An optimal DAR, typically between 2 and 4, is generally sought to balance potency with a favorable safety and stability profile.

Quantitative Data Summary

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

DAREfficacyAggregation PropensityClearance Rate
Low (<2) Potentially reducedLowSlower
Optimal (2-4) BalancedModerateModerate
High (>4) Potentially higher initial potencyHighFaster

Data synthesized from multiple sources indicating general trends.[5][11]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC50 (nM)
Multiple Cancer Cell LinesVaries, typically in the nanomolar range

Note: Specific IC50 values are highly dependent on the cell line and experimental conditions.[22]

Experimental Protocols

Protocol 1: Antibody Internalization Assay using pH-Sensitive Dye

  • Cell Seeding: Plate target cells in a 96-well, black-walled, clear-bottom plate and incubate overnight.

  • ADC Labeling: Label the this compound ADC with a pH-sensitive fluorescent dye according to the manufacturer's instructions.

  • Treatment: Add the labeled ADC to the cells at various concentrations. Include an unlabeled ADC as a negative control.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for different time points (e.g., 1, 4, 8, 24 hours).

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. Increased fluorescence indicates internalization into acidic compartments.[19]

Protocol 2: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)

  • System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system with a suitable SEC column using a compatible mobile phase (e.g., phosphate-buffered saline).

  • Sample Preparation: Dilute the this compound ADC sample to an appropriate concentration in the mobile phase.

  • Injection: Inject a defined volume of the ADC sample onto the SEC column.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Analysis: The appearance of peaks eluting earlier than the main monomeric ADC peak indicates the presence of aggregates. The percentage of aggregates can be calculated by integrating the peak areas.[13]

Visualizations

Caption: General mechanism of action for a this compound ADC.

Troubleshooting_Workflow Start Low In Vivo Efficacy CheckPenetration Assess Tumor Penetration Start->CheckPenetration CheckRelease Evaluate Payload Release Start->CheckRelease CheckResistance Investigate Resistance Start->CheckResistance ImprovePenetration Optimize Format/Dose CheckPenetration->ImprovePenetration Poor ImproveRelease Modify Linker CheckRelease->ImproveRelease Inefficient OvercomeResistance Combination Therapy CheckResistance->OvercomeResistance Present

Caption: Troubleshooting workflow for low in vivo efficacy.

References

Technical Support Center: Mitigating Off-Target Toxicity of DM1-Sme-Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM1-Sme-based Antibody-Drug Conjugates (ADCs).

I. Troubleshooting Guides

This section addresses common issues encountered during the development and evaluation of this compound-based ADCs, focusing on off-target toxicity.

1. Issue: High In Vitro Cytotoxicity in Antigen-Negative Cells

Possible Causes & Troubleshooting Steps:

  • Premature Payload Release: The linker may be unstable in the culture medium.

    • Troubleshooting:

      • Assess linker stability in culture medium over the time course of the cytotoxicity assay.

      • Consider using a more stable, non-cleavable linker like SMCC.[1]

      • Synthesize ADCs with different linkers and compare their cytotoxicity profiles on antigen-negative cells.

  • Non-specific Uptake: The ADC may be taken up by antigen-negative cells through mechanisms like macropinocytosis.

    • Troubleshooting:

      • Evaluate the hydrophobicity of the ADC; highly hydrophobic ADCs can lead to increased non-specific uptake.

      • Modify the linker with hydrophilic spacers (e.g., PEG) to reduce hydrophobicity.

      • Characterize the expression of Fc receptors on the antigen-negative cell line, as Fc-mediated uptake can be a factor.[1]

  • ADC Aggregation: Aggregates can be taken up non-specifically by cells, leading to off-target killing.

    • Troubleshooting:

      • Analyze the ADC preparation for aggregates using size-exclusion chromatography (SEC).

      • Optimize formulation buffers to prevent aggregation.

      • Filter the ADC preparation to remove aggregates before adding to cells.

2. Issue: Unexpected In Vivo Toxicity (e.g., Hepatotoxicity, Thrombocytopenia)

Possible Causes & Troubleshooting Steps:

  • Off-Target Binding of the Antibody: The antibody component may have off-target binding in tissues like the liver.

    • Troubleshooting:

      • Perform biodistribution studies with the unconjugated antibody to assess its tissue accumulation.

      • Consider antibody engineering to reduce non-specific binding.

  • Premature Cleavage of the Linker in Circulation: The linker is not stable enough in plasma, leading to systemic release of the cytotoxic payload.

    • Troubleshooting:

      • Conduct a plasma stability assay to measure the rate of payload deconjugation.

      • Switch to a non-cleavable linker, which generally exhibits greater plasma stability.[1]

  • High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and higher uptake in the liver.[1]

    • Troubleshooting:

      • Synthesize ADCs with varying DARs and evaluate their in vivo toxicity profiles.

      • Aim for an optimal DAR that balances efficacy and toxicity.

3. Issue: Inconsistent or Non-Reproducible Experimental Results

Possible Causes & Troubleshooting Steps:

  • ADC Heterogeneity: The ADC preparation may be a heterogeneous mixture of species with different DARs and conjugation sites.

    • Troubleshooting:

      • Characterize the ADC preparation thoroughly using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry to determine the DAR distribution.

      • Consider site-specific conjugation technologies to produce more homogeneous ADCs.

  • Variability in Cell-Based Assays: Inconsistent cell numbers, passage numbers, or reagent quality can lead to variable results.

    • Troubleshooting:

      • Standardize cell culture and assay protocols.

      • Use cells within a defined passage number range.

      • Ensure all reagents are of high quality and used consistently.

  • Instability of the ADC During Storage: The ADC may degrade or aggregate over time.

    • Troubleshooting:

      • Establish optimal storage conditions (temperature, buffer) for the ADC.

      • Perform stability studies to assess the shelf-life of the ADC under various conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity for this compound-based ADCs?

A1: The primary mechanisms include:

  • Premature payload release: The this compound payload can be released into systemic circulation before the ADC reaches the target tumor cells due to linker instability.[1]

  • Off-target payload delivery: The intact ADC can be taken up by non-target cells through various mechanisms, including Fc-mediated uptake by immune cells or non-specific endocytosis.[1]

  • "On-target, off-tumor" toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity in these non-malignant cells.

Q2: How does the choice of linker influence off-target toxicity?

A2: The linker plays a crucial role in determining the stability and release of the payload.

  • Cleavable linkers: These are designed to release the payload under specific conditions found in the tumor microenvironment. However, if they are not sufficiently stable in circulation, they can lead to premature payload release and systemic toxicity.

  • Non-cleavable linkers (e.g., SMCC): These linkers rely on the complete degradation of the antibody within the lysosome to release the payload. They are generally more stable in plasma, which can reduce off-target toxicity associated with premature payload release.[1] However, the released payload is an amino acid-linker-drug complex, which is typically less cell-permeable, limiting the bystander effect.

Q3: What is the "bystander effect" and how does it relate to this compound ADCs?

A3: The bystander effect is the ability of a cytotoxic payload, once released from a target cell, to diffuse into and kill neighboring antigen-negative tumor cells. For this compound ADCs with non-cleavable linkers, the released metabolite (lysine-SMCC-DM1) is charged and has low membrane permeability, resulting in a limited bystander effect.[1] ADCs with cleavable linkers that release a more membrane-permeable payload can exhibit a stronger bystander effect, which can enhance anti-tumor efficacy but also potentially increase off-target toxicity if the payload diffuses into healthy tissue.[1]

Q4: How can I assess the off-target toxicity of my this compound ADC in vitro?

A4: Several in vitro assays can be used:

  • Cytotoxicity assays on antigen-negative cell lines: This helps determine the non-specific killing of cells that do not express the target antigen.

  • Bystander effect assays: Co-culture systems of antigen-positive and antigen-negative cells can be used to evaluate the extent of killing of neighboring non-target cells.

  • Plasma stability assays: Incubating the ADC in plasma and measuring the release of free payload over time provides an indication of linker stability.

Q5: What are the common dose-limiting toxicities observed with maytansinoid-based ADCs like those using DM1?

A5: Common dose-limiting toxicities for DM1-based ADCs include thrombocytopenia (low platelet count) and hepatotoxicity (liver damage).[1]

III. Data Presentation

Table 1: In Vitro Cytotoxicity of a Hypothetical Anti-HER2-DM1 ADC

Cell LineHER2 ExpressionLinkerAverage DARIC50 (nM)
SK-BR-3HighSMCC (non-cleavable)3.50.5
BT-474HighSPP (cleavable)3.50.3
MDA-MB-468NegativeSMCC (non-cleavable)3.5>100
MDA-MB-468NegativeSPP (cleavable)3.550

Table 2: Effect of Drug-to-Antibody Ratio (DAR) on ADC Properties

Average DARIn Vitro Potency (IC50)Plasma ClearanceIn Vivo Tolerability
2LowerSlowerHigher
4ModerateModerateModerate
8HigherFasterLower

Note: This table presents a general trend. Actual values will vary depending on the specific antibody, linker, and payload.[1]

IV. Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of ADC required to inhibit the growth of a cell population by 50% (IC50).

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound-based ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete medium.

    • Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include a vehicle control (medium without ADC).

    • Incubate for a period equivalent to 3-5 cell doubling times (e.g., 72-120 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

2. In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound-based ADC

  • Flow cytometer or fluorescence microscope

Methodology:

  • Cell Seeding:

    • Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1) and total cell density.

    • As controls, seed each cell line separately.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete medium.

    • Add the ADC dilutions to the co-culture wells and the single-culture control wells.

    • Incubate for 72-120 hours.

  • Data Acquisition:

    • Flow Cytometry:

      • Trypsinize the cells and resuspend in FACS buffer.

      • Analyze the cell suspension by flow cytometry, gating on the GFP-positive (antigen-negative) and GFP-negative (antigen-positive) populations.

      • Determine the percentage of viable cells in each population using a viability dye (e.g., Propidium Iodide).

    • Fluorescence Microscopy:

      • Image the wells using a fluorescence microscope.

      • Quantify the number of viable GFP-positive cells in treated versus untreated wells.

  • Data Analysis:

    • Compare the viability of the antigen-negative cells in the co-culture setting to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

3. Plasma Stability Assay (LC-MS/MS Method)

Objective: To determine the stability of the ADC linker in plasma by measuring the amount of released payload over time.

Materials:

  • This compound-based ADC

  • Control plasma (e.g., human, mouse)

  • Incubator at 37°C

  • Protein precipitation solution (e.g., acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Incubation:

    • Spike the ADC into pre-warmed plasma at a defined concentration.

    • Incubate the plasma samples at 37°C.

    • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), aliquot a portion of the plasma.

  • Sample Preparation:

    • To the plasma aliquot, add 3 volumes of cold protein precipitation solution.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vial for analysis.

    • Inject an aliquot of the supernatant onto an LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the released this compound payload and the internal standard.

  • Data Analysis:

    • Generate a standard curve of the free payload in plasma to quantify its concentration in the experimental samples.

    • Plot the concentration of the released payload over time to determine the rate of deconjugation and the half-life of the ADC in plasma.

V. Visualizations

Off-Target_Toxicity_Mechanisms cluster_Systemic_Circulation Systemic Circulation cluster_NonTarget_Tissue Non-Target Tissue cluster_Tumor_Microenvironment Tumor Microenvironment ADC This compound ADC Free_Payload Free this compound ADC->Free_Payload Premature Linker Cleavage NonTarget_Cell Non-Target Cell ADC->NonTarget_Cell Non-Specific Uptake Target_Cell Target Cell (Antigen-Positive) ADC->Target_Cell Specific Binding & Internalization Free_Payload->NonTarget_Cell Diffusion Toxicity_1 Toxicity NonTarget_Cell->Toxicity_1 Toxicity_2 Toxicity NonTarget_Cell->Toxicity_2 Cell_Death_1 Cell Death Target_Cell->Cell_Death_1 Released_Payload Released Payload Metabolite Target_Cell->Released_Payload Lysosomal Degradation Bystander_Cell Bystander Cell (Antigen-Negative) Cell_Death_2 Cell Death Bystander_Cell->Cell_Death_2 Released_Payload->Bystander_Cell Limited Diffusion (Bystander Effect)

Caption: Mechanisms of on-target and off-target toxicity of this compound-based ADCs.

Experimental_Workflow_Cytotoxicity_Assay start Start seed_cells Seed Antigen-Positive & Antigen-Negative Cells in 96-well Plates start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_adc Treat with Serial Dilutions of this compound ADC incubate_overnight->treat_adc incubate_treatment Incubate for 72-120 hours treat_adc->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for an in vitro cytotoxicity (MTT) assay to evaluate ADC potency.

Troubleshooting_Logic_High_OffTarget_Toxicity start High Off-Target Toxicity Observed check_linker Is the linker cleavable? start->check_linker plasma_stability Perform Plasma Stability Assay check_linker->plasma_stability Yes check_hydrophobicity Assess ADC Hydrophobicity check_linker->check_hydrophobicity No unstable_linker Unstable Linker plasma_stability->unstable_linker stable_linker Stable Linker plasma_stability->stable_linker consider_non_cleavable Action: Consider Non-Cleavable Linker unstable_linker->consider_non_cleavable stable_linker->check_hydrophobicity high_hydrophobicity High Hydrophobicity check_hydrophobicity->high_hydrophobicity low_hydrophobicity Low Hydrophobicity check_hydrophobicity->low_hydrophobicity add_hydrophilic_spacer Action: Add Hydrophilic Spacer (e.g., PEG) high_hydrophobicity->add_hydrophilic_spacer check_aggregation Check for Aggregation (SEC) low_hydrophobicity->check_aggregation aggregates_present Aggregates Present check_aggregation->aggregates_present no_aggregates No Aggregates check_aggregation->no_aggregates optimize_formulation Action: Optimize Formulation/Filter aggregates_present->optimize_formulation investigate_other Investigate Other Mechanisms no_aggregates->investigate_other

References

Technical Support Center: Optimizing Linker Selection for DM1-SMC ADC Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of DM1-SMC Antibody-Drug Conjugates (ADCs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary types of linkers used for DM1-based ADCs and how do they differ?

There are two main categories of linkers for ADCs: cleavable and non-cleavable.[1]

  • Non-Cleavable Linkers: These form a stable bond between the antibody and the DM1 payload.[2] The release of the cytotoxic agent relies on the complete proteolytic degradation of the antibody within the lysosome of the target cancer cell.[3] An example is the widely used succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which results in the active metabolite, lysine-SMCC-DM1.[1][3] These linkers generally offer greater plasma stability, which can lead to a better therapeutic window and reduced off-target toxicity.[2][3]

  • Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved by specific conditions prevalent within the tumor microenvironment or inside tumor cells.[4][5] Mechanisms for cleavage include sensitivity to low pH (hydrazones), reduction by glutathione (disulfide linkers), or cleavage by specific enzymes like cathepsin B (dipeptide linkers).[4] Cleavable linkers can enable a "bystander effect," where the released, cell-permeable payload can kill adjacent antigen-negative tumor cells, which is beneficial for treating heterogeneous tumors.[6][7]

Q2: How does the hydrophobicity of the linker-payload complex affect ADC performance?

The hydrophobicity of the linker-drug combination significantly impacts ADC properties. Highly hydrophobic payloads and linkers can lead to ADC aggregation, which may trigger an immune response or result in rapid clearance from circulation, compromising in vivo efficacy and potentially causing liver toxicity.[1][4] To counteract this, hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) or charged sulfonate groups, can be used.[8][9] These modifications can reduce aggregation, improve pharmacokinetics, and allow for a higher drug-to-antibody ratio (DAR) without causing loss of affinity or aggregation.[4][8][9]

Q3: What is the Drug-to-Antibody Ratio (DAR) and how does it influence ADC efficacy and safety?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody.[5][10] It directly impacts both the potency and the safety profile of the ADC.

  • Low DAR: May result in insufficient potency and suboptimal efficacy.[6]

  • High DAR: While potentially increasing potency, a high DAR can also lead to faster plasma clearance, increased aggregation, and greater off-target toxicity.[5][6][11]

For most ADCs, a DAR of approximately 3 to 4 is considered optimal, providing a balance between efficacy and tolerability.[5][12] However, the ideal DAR can depend on the specific antibody, linker, and payload combination.

Q4: What is the "bystander effect" and which linker type promotes it?

The bystander effect occurs when the cytotoxic payload released from a target cancer cell diffuses and kills neighboring tumor cells, including those that may not express the target antigen.[2][7] This is particularly advantageous for treating tumors with heterogeneous antigen expression.[6] Cleavable linkers are designed to facilitate this effect by releasing a membrane-permeable version of the payload.[6] In contrast, the charged metabolites generated from non-cleavable linkers (e.g., lysine-SMCC-DM1) have low membrane permeability and are generally unable to induce a significant bystander effect.[2][13]

Section 2: Troubleshooting Guide

Problem: My ADC preparation shows significant aggregation.

  • Possible Cause 1: High Hydrophobicity. The DM1 payload is hydrophobic, and when combined with a hydrophobic linker, it can significantly increase the overall hydrophobicity of the ADC, leading to aggregation.[1] This is often exacerbated at higher DAR values.[11]

    • Solution: Consider incorporating hydrophilic linkers containing PEG or sulfonate groups.[4][8] These can help offset the hydrophobicity of the payload, improving solubility and reducing aggregation.[9]

  • Possible Cause 2: Inappropriate Buffer Conditions. The pH and buffer composition during the conjugation reaction and for the final formulation are critical. Amine-based conjugation, for example, requires a slightly basic pH, but prolonged incubation in this environment can be destabilizing.[14]

    • Solution: Screen different buffer formulations for the final ADC product to find one that maximizes colloidal stability.[14] Ensure the conjugation buffer is optimized for the specific reaction chemistry while minimizing incubation time.

Problem: I am observing high off-target toxicity and poor pharmacokinetics (rapid clearance) in vivo.

  • Possible Cause 1: Linker Instability. If the linker is not sufficiently stable in circulation, the payload can be released prematurely, leading to systemic toxicity and reduced delivery to the tumor site.[2] This can be an issue with certain cleavable linkers, such as those with insufficient steric hindrance around a disulfide bond.[]

    • Solution: Switch to a more stable linker. Non-cleavable linkers like SMCC offer high plasma stability.[2][3] If a cleavable linker is required, consider designs with increased steric hindrance or alternative cleavage mechanisms that are less susceptible to plasma enzymes.[16]

  • Possible Cause 2: High DAR and Hydrophobicity. As mentioned, ADCs with high DARs and significant hydrophobicity can be cleared rapidly from circulation.[11]

    • Solution: Optimize the conjugation process to achieve a lower, more homogeneous DAR (ideally around 4).[12] The use of hydrophilic linkers can also improve pharmacokinetics.[4][11]

Problem: The in vitro potency of my ADC is lower than expected.

  • Possible Cause 1: Inefficient Payload Release (Non-Cleavable Linkers). ADCs with non-cleavable linkers depend entirely on the lysosomal degradation of the antibody to release the active payload metabolite.[3] If the target cell line has a slow internalization or degradation rate, the potency will be reduced.[11]

    • Solution: Confirm that the target antigen is efficiently internalized upon antibody binding.[11] Consider testing a cleavable linker, which may release the payload more rapidly following internalization.[4]

  • Possible Cause 2: Reduced Antigen Binding. The conjugation process, especially random conjugation to lysine residues, can potentially modify amino acids in the antigen-binding site, reducing the ADC's affinity for its target.[14][17]

    • Solution: Characterize the antigen-binding affinity of the ADC compared to the unconjugated antibody using methods like ELISA or Biacore. If binding is compromised, consider site-specific conjugation methods that avoid modification of the variable regions.

  • Possible Cause 3: Multidrug Resistance (MDR) Efflux. DM1 is a known substrate for MDR transporters like P-glycoprotein (MDR1), which can pump the payload out of the cancer cell, reducing its intracellular concentration and thus its cytotoxic effect.[18]

    • Solution: Employing a hydrophilic linker can be beneficial, as the resulting charged metabolite may be a poor substrate for MDR efflux pumps, thereby overcoming this resistance mechanism.[9][18]

Section 3: Data Summary Tables

Table 1: Comparison of ADC Performance with Hydrophobic vs. Hydrophilic Linkers

FeatureHydrophobic Linker (e.g., SMCC)Hydrophilic Linker (e.g., PEG, Sulfonate-containing)Reference(s)
Max Achievable DAR Lower; limited by aggregationHigher; reduced aggregation allows more drugs per antibody[8],[9]
Aggregation Risk High, especially with higher DARsLow[4],[1]
Pharmacokinetics (PK) Can have faster clearance due to hydrophobicityGenerally improved PK profile[11]
Efficacy vs. MDR Cells Lower; DM1 is an MDR1 substrateHigher; hydrophilic metabolites can be poor MDR1 substrates[9],[18]
Selectivity Window May be narrowerOften wider (more cytotoxic to antigen-positive cells, less to antigen-negative)[8]

Table 2: General Characteristics of Cleavable vs. Non-Cleavable DM1 ADCs

CharacteristicCleavable Linker (e.g., SPP, dipeptide)Non-Cleavable Linker (e.g., SMCC)Reference(s)
Payload Release Mechanism Enzymatic cleavage, pH change, or reductionProteolytic degradation of the antibody[4],[3]
Released Payload Form Free DM1 (or with a small linker fragment)Amino acid-linker-DM1 complex (e.g., Lys-SMCC-DM1)[19],[13]
Plasma Stability Can be lower; risk of premature releaseGenerally higher[13],[3]
Bystander Effect Yes (if payload is membrane-permeable)No/Limited (metabolite is charged and membrane-impermeable)[13],[2]
Efficacy in Heterogeneous Tumors Potentially higher due to bystander effectDependent on antigen expression of all cells[6]
Common Toxicities Can be driven by premature payload releaseOften related to the charged metabolite and on-target, off-tumor binding[13],[16]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for SMCC-DM1 Conjugation to Antibody Lysine Residues

This protocol describes a general method for conjugating DM1 to an antibody via its surface-exposed lysine residues using the hetero-bifunctional SMCC linker.

  • Antibody Preparation: Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5). Adjust the antibody concentration to 5-10 mg/mL.

  • Antibody Modification: Add a 5- to 10-fold molar excess of Sulfo-SMCC linker (dissolved in DMSO) to the antibody solution. Incubate for 2 hours at room temperature with gentle mixing.

  • Purification of Modified Antibody: Remove excess, unreacted linker by buffer exchange using a desalting column (e.g., G25) equilibrated with the conjugation buffer.

  • Conjugation with DM1: Immediately add a 1.5-fold molar excess of DM1 (relative to the SMCC linker) to the purified mAb-SMCC solution. The reaction mixture should contain 5-10% DMSO to ensure DM1 solubility.

  • Reaction Incubation: Allow the conjugation reaction to proceed for 16-20 hours at room temperature in the dark.

  • Final Purification: Purify the resulting ADC from unreacted DM1 and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration. The final product should be buffer-exchanged into a suitable formulation buffer (e.g., PBS, pH 7.4).

Protocol 2: Determination of DAR by UV/Vis Spectroscopy

This method is used to calculate the average number of DM1 molecules per antibody.

  • Spectra Acquisition: Measure the absorbance of the purified ADC solution at 280 nm and 252 nm using a UV/Vis spectrophotometer.

  • Calculations:

    • First, calculate the concentration of the antibody and the drug using their respective extinction coefficients at 280 nm and 252 nm. The absorbance of the ADC at each wavelength is a sum of the absorbance from the antibody and the drug.

    • A₂₈₀ (ADC) = A₂₈₀ (Ab) + A₂₈₀ (Drug)

    • A₂₅₂ (ADC) = A₂₅₂ (Ab) + A₂₅₂ (Drug)

    • The absorbance of the drug at 280 nm can be expressed as a fraction of its absorbance at 252 nm (this ratio must be predetermined for the specific linker-drug).

    • Solve the system of equations to find the molar concentrations of the antibody and the drug.

  • DAR Calculation: The DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.

    • DAR = [Drug] / [Antibody]

Protocol 3: Characterization of ADC by Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful tool for detailed characterization of ADCs.

  • Intact Mass Analysis:

    • Purpose: To determine the overall drug load distribution and confirm the average DAR.

    • Method: Deglycosylate the ADC using PNGase F to simplify the mass spectrum. Analyze the sample using reversed-phase liquid chromatography (RPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • Data: The resulting spectrum will show a distribution of peaks, each corresponding to the antibody conjugated with a different number of drug molecules (DAR0, DAR1, DAR2, etc.). Deconvolution of this spectrum allows for the calculation of the average DAR.[10]

  • Peptide Mapping:

    • Purpose: To identify the specific sites of conjugation (e.g., which lysine residues were modified).[20]

    • Method: Reduce, alkylate, and digest the ADC with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS.

    • Data: Search the MS/MS data against the antibody sequence to identify peptides that are modified with the linker-drug. This provides site-specific information on conjugation.[20][21]

Section 5: Visualizations

Linker_Selection_Flow start Start: Define Therapeutic Goal tumor_type Tumor Antigen Expression? start->tumor_type bystander_q Is Bystander Effect Required? tumor_type->bystander_q Heterogeneous non_cleavable Select Non-Cleavable Linker (e.g., SMCC) tumor_type->non_cleavable Homogeneous cleavable Select Cleavable Linker (e.g., Val-Cit, Disulfide) bystander_q->cleavable Yes bystander_q->non_cleavable No mdr_q Is Target Cell Known for MDR? cleavable->mdr_q non_cleavable->mdr_q hydrophilic_cleavable Consider Hydrophilic Cleavable Linker mdr_q->hydrophilic_cleavable Yes, from Cleavable Path hydrophilic_non_cleavable Consider Hydrophilic Non-Cleavable Linker mdr_q->hydrophilic_non_cleavable Yes, from Non-Cleavable Path optimize Optimize DAR and Characterize In Vitro/In Vivo mdr_q->optimize No hydrophilic_cleavable->optimize hydrophilic_non_cleavable->optimize

Caption: Decision flow for selecting an appropriate linker for a DM1 ADC.

ADC_Workflow cluster_char 6. ADC Characterization ab_prep 1. Antibody Preparation (Buffer Exchange) modification 2. Linker Activation & Antibody Modification ab_prep->modification purify1 3. Purification (Remove Excess Linker) modification->purify1 conjugation 4. Conjugation with DM1 purify1->conjugation purify2 5. Final ADC Purification (SEC or TFF) conjugation->purify2 dar DAR Determination (UV/Vis, LC-MS) purify2->dar invivo 7. In Vivo Evaluation (PK & Efficacy) purify2->invivo aggregation Aggregation Analysis (SEC, DLS) potency In Vitro Potency (Cytotoxicity Assay) stability Stability Assessment (Plasma Incubation)

Caption: General workflow for DM1-ADC preparation and characterization.

ADC_Trafficking cluster_cleavable Cleavable Linker Path cluster_non_cleavable Non-Cleavable Linker Path adc ADC in Circulation binding 1. Binding to Tumor Cell Antigen adc->binding internalization 2. Internalization (Endocytosis) binding->internalization lysosome 3. Trafficking to Lysosome internalization->lysosome cleavage 4a. Linker Cleavage (e.g., by Cathepsin) lysosome->cleavage degradation 4b. Antibody Degradation lysosome->degradation release_free 5a. Release of Free DM1 cleavage->release_free bystander 6a. Bystander Effect release_free->bystander Cell Permeable microtubule Payload Binds to Tubulin -> Mitotic Arrest -> Apoptosis release_free->microtubule release_metabolite 5b. Release of Lys-SMCC-DM1 degradation->release_metabolite release_metabolite->microtubule

Caption: Intracellular fate of DM1-ADCs with different linker types.

References

Validation & Comparative

Unraveling the Mechanisms: A Comparative Guide to DM1-Sme and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. This guide provides a detailed, data-driven comparison of two prominent agents, DM1-Sme and paclitaxel, focusing on their distinct mechanisms of action. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols to inform future research and development.

At a Glance: Key Mechanistic Differences

This compound, a potent maytansinoid derivative, and paclitaxel, a well-established taxane, both exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. However, they do so through opposing mechanisms. This compound acts as a microtubule destabilizer , inhibiting the assembly of tubulin into microtubules. In contrast, paclitaxel is a microtubule stabilizer , preventing the disassembly of microtubules. This fundamental difference in their interaction with the microtubule cytoskeleton leads to distinct cellular consequences and provides a basis for their differential application in oncology.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of this compound and paclitaxel has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Cell LineDrugIC50 (nM)Reference
COLO 205Paclitaxel2.1 ± 0.4[1]
This compound0.25 ± 0.03[1]
COLO 205 MDRPaclitaxel28 ± 2[1]
This compound2.0 ± 0.2[1]
HCT-15Paclitaxel14 ± 1[1]
This compound1.1 ± 0.1[1]
UO-31Paclitaxel3.3 ± 0.3[1]
This compound0.30 ± 0.04[1]
A549Paclitaxel3.0 (approx.)[2]
HeLaPaclitaxel1.6[3]
MCF7S-methyl DM10.33[4]

Impact on Microtubule Dynamics

The core of the mechanistic distinction between this compound and paclitaxel lies in their effects on the dynamic instability of microtubules.

ParameterThis compound (S-methyl DM1)Paclitaxel
Primary Effect Inhibits microtubule polymerization and suppresses dynamics.[4]Stabilizes microtubules and prevents depolymerization.[5][6][7]
Binding Site Binds to the tips of microtubules.[4]Binds to the β-tubulin subunit within the microtubule polymer.[5][6]
Effect on Growth Rate Suppressed by 28% (at IC50 in MCF7 cells).[8]Inhibited by 18-24% in A-498 and Caov-3 cells.[9]
Effect on Shortening Rate Suppressed by 22% (at IC50 in MCF7 cells).[8]Inhibited by 26-32% in A-498 and Caov-3 cells.[9]
Effect on Dynamicity Suppressed by 58% (at IC50 in MCF7 cells).[8]Inhibited by 31-63% in A-498 and Caov-3 cells.[9]

Signaling Pathways and Induction of Apoptosis

Both this compound and paclitaxel ultimately lead to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis. However, the upstream signaling cascades they trigger show notable differences.

This compound: Induction of Apoptosis

This compound's potent suppression of microtubule dynamics leads to a robust mitotic arrest.[4] This prolonged arrest activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway. While the precise upstream signaling molecules are a subject of ongoing research, the process culminates in the activation of caspases and execution of apoptosis.

DM1_Sme_Pathway DM1_Sme This compound Microtubule_Tips Microtubule Tips DM1_Sme->Microtubule_Tips Binds to Microtubule_Dynamics Suppression of Microtubule Dynamics Microtubule_Tips->Microtubule_Dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Dynamics->Mitotic_Arrest Spindle_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Arrest->Spindle_Checkpoint Apoptosis Apoptosis Spindle_Checkpoint->Apoptosis

This compound Mechanism of Action
Paclitaxel: A Multifaceted Apoptotic Induction

Paclitaxel's stabilization of microtubules also leads to G2/M arrest and apoptosis.[5][6][7] However, its downstream signaling has been more extensively characterized. Paclitaxel-induced apoptosis is known to involve the activation of several signaling cascades, including the PI3K/AKT and TAK1-JNK pathways.[5][6][10] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.[5]

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest TAK1_JNK TAK1-JNK Pathway Activation Mitotic_Arrest->TAK1_JNK PI3K_AKT PI3K/AKT Pathway Inhibition Mitotic_Arrest->PI3K_AKT Bcl2_Family Modulation of Bcl-2 Family Proteins TAK1_JNK->Bcl2_Family PI3K_AKT->Bcl2_Family Apoptosis Apoptosis Bcl2_Family->Apoptosis

Paclitaxel Mechanism of Action

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin.

Tubulin_Polymerization_Workflow Start Start: Prepare Reagents Prepare_Tubulin Reconstitute Purified Tubulin in Polymerization Buffer Start->Prepare_Tubulin Add_Compound Add Test Compound (this compound or Paclitaxel) or Vehicle Control to 96-well plate Prepare_Tubulin->Add_Compound Add_Tubulin Add Tubulin Solution to wells Add_Compound->Add_Tubulin Incubate Incubate at 37°C Add_Tubulin->Incubate Measure Measure Absorbance at 340 nm every 60 seconds for 60 minutes Incubate->Measure Analyze Analyze Polymerization Curves Measure->Analyze End End Analyze->End

Tubulin Polymerization Assay Workflow

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in ice-cold G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP) to a final concentration of 3 mg/mL. Prepare stock solutions of this compound and paclitaxel in an appropriate solvent (e.g., DMSO).

  • Assay Setup: In a pre-warmed 96-well plate, add varying concentrations of the test compounds (e.g., 0.1 µM - 10 µM) or vehicle control.

  • Initiation of Polymerization: Add 100 µL of the reconstituted tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the maximum velocity (Vmax) of polymerization and the final polymer mass.[11]

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the effects of this compound and paclitaxel on the microtubule network within cells.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with desired concentrations of this compound, paclitaxel, or vehicle control for a specified duration (e.g., 24 hours).

  • Fixation: Wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

  • Antibody Staining: Incubate with a primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 1 hour at room temperature. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Mounting and Imaging: Wash the coverslips, mount them onto glass slides using a mounting medium containing DAPI (to stain the nuclei), and seal. Visualize the microtubule structures using a fluorescence microscope.[7][10][12]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or paclitaxel for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[13][14][15]

Conclusion

This compound and paclitaxel, while both targeting the crucial cellular machinery of microtubules, employ fundamentally different mechanisms of action. This compound destabilizes microtubules by inhibiting their assembly, whereas paclitaxel stabilizes them by preventing their disassembly. These distinct molecular interactions translate into different effects on microtubule dynamics and may trigger different downstream signaling pathways leading to apoptosis. A thorough understanding of these differences, supported by robust experimental data, is paramount for the strategic development of novel anticancer therapies and for optimizing the clinical use of these potent agents. This guide provides a foundational resource for researchers in the field to build upon, fostering innovation in the ongoing fight against cancer.

References

A Researcher's Guide to Cross-Validation Methods for DM1-SMe Cytotoxicity Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-validation methods for analyzing the results of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) cytotoxicity assays involving the potent microtubule inhibitor, DM1-SMe. Robust validation of in vitro data is paramount for making informed decisions in drug development. This document offers a detailed examination of various cross-validation techniques, presents supporting experimental data, and provides a standardized protocol for conducting this compound cytotoxicity assays.

Understanding this compound and Cytotoxicity Assays

This compound is a derivative of the potent maytansinoid, DM1, a microtubule-targeting agent.[1] It is frequently used as a cytotoxic payload in antibody-drug conjugates (ADCs), which are designed to selectively deliver the toxic agent to cancer cells.[1] The cytotoxicity of this compound is typically evaluated using in vitro assays that measure cell viability in response to varying concentrations of the compound. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell growth.

A variety of colorimetric and fluorometric assays are available to assess cell viability, including the MTS, XTT, and resazurin-based assays.[2][3] These methods rely on the metabolic activity of viable cells to convert a substrate into a colored or fluorescent product, providing a quantitative measure of cell health.

Data Presentation: this compound Cytotoxicity

The following table summarizes the reported IC50 values for this compound and its antibody-drug conjugate, Trastuzumab emtansine (T-DM1), across a range of cancer cell lines. This data highlights the potent cytotoxic activity of this compound.

CompoundCell LineCancer TypeIC50 (nM)
This compound Panel of human tumor cell linesVarious0.003 - 0.01
S-methyl DM1 MCF7Breast Cancer0.33
T-DM1 MDA-MB-361Breast Cancer~0.2 (initial)
Anti-CD30-MCC-DM1 Karpas 299Anaplastic Large Cell Lymphoma0.05
Anti-CD30-MCC-DM1 HHCutaneous T-cell Lymphoma0.13
Anti-CD30-MCC-DM1 L428Hodgkin's Lymphoma0.08
Free DM1 CD30-positive cell linesVarious Hematological7.06 - 39.53

Experimental Protocol: this compound Cytotoxicity Assay (MTS-Based)

This protocol provides a detailed methodology for determining the cytotoxicity of this compound using a commercially available MTS assay kit.

Materials:

  • This compound

  • Target cancer cell line(s)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only (no cells) to serve as a background control.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.001 nM to 100 nM) to generate a complete dose-response curve.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).

    • Include untreated control wells (medium only).

  • Incubation:

    • Incubate the plate for a predetermined exposure time (typically 48-72 hours).

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time with MTS reagent may need to be optimized for different cell lines.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (which represents 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Cross-Validation Methods for Robust IC50 Determination

Cross-validation is a statistical method used to assess the generalizability of a statistical model and to prevent overfitting. In the context of cytotoxicity assays, it can be used to obtain a more robust and reliable estimate of the IC50 value and its confidence interval. Here, we compare three common cross-validation techniques.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
K-Fold Cross-Validation The dataset is randomly partitioned into 'k' equal-sized subsamples or "folds". Of the k subsamples, a single subsample is retained as the validation data for testing the model, and the remaining k-1 subsamples are used as training data. The cross-validation process is then repeated k times, with each of the k subsamples used exactly once as the validation data. The k results can then be averaged to produce a single estimation.Computationally efficient. Provides a good balance between bias and variance.[4][5]The performance estimate can be sensitive to how the data is partitioned.Datasets of moderate size where a balance between computational cost and estimation accuracy is desired.
Leave-One-Out Cross-Validation (LOOCV) A special case of k-fold cross-validation where k is equal to the number of data points (n). The model is trained on n-1 data points and tested on the single remaining data point. This is repeated n times.Provides a nearly unbiased estimate of the model's performance.[4][5] Deterministic, meaning the results are reproducible.Can be computationally expensive for large datasets.[4] Can have high variance in the performance estimate.[1][5]Small datasets where maximizing the training data is crucial and computational cost is not a major concern.
Bootstrapping Involves randomly sampling the dataset with replacement to create multiple "bootstrap" datasets of the same size as the original dataset. The model is then trained on each bootstrap dataset, and its performance is evaluated on the "out-of-bag" samples (the data points not included in the bootstrap sample).Can be used to estimate the uncertainty (e.g., confidence intervals) of the IC50 value. Generally provides a good estimate of the model's performance on unseen data.Can introduce some bias into the performance estimate. The results are not deterministic due to the random sampling.Estimating the confidence interval of the IC50 value and assessing the stability of the dose-response model.

Visualizing Experimental and Analytical Workflows

To further clarify the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow of a this compound cytotoxicity assay and the logical flow of applying cross-validation methods to the resulting data.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding dm1_prep This compound Preparation treatment Treatment with This compound Dilutions dm1_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mts_addition MTS Reagent Addition incubation->mts_addition read_plate Absorbance Reading (490 nm) mts_addition->read_plate data_processing Data Processing (% Viability) read_plate->data_processing dose_response Dose-Response Curve Fitting data_processing->dose_response ic50 IC50 Determination dose_response->ic50 cross_validation_workflow cluster_data Input Data cluster_methods Cross-Validation Methods cluster_output Output raw_data Dose-Response Data (Concentration vs. % Viability) k_fold K-Fold Cross-Validation raw_data->k_fold loocv Leave-One-Out Cross-Validation raw_data->loocv bootstrap Bootstrapping raw_data->bootstrap robust_ic50 Robust IC50 Estimate k_fold->robust_ic50 model_performance Model Performance Metrics k_fold->model_performance loocv->robust_ic50 loocv->model_performance bootstrap->robust_ic50 confidence_interval Confidence Interval bootstrap->confidence_interval

References

A Comparative Guide to Confirming DM1-Sme Target Engagement in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DM1-Sme, a potent derivative of the maytansinoid class of microtubule-targeting agents, is a critical component in the development of cancer therapeutics, particularly as a cytotoxic payload for Antibody-Drug Conjugates (ADCs).[1][2][3] Its mechanism of action involves the inhibition of microtubule dynamics by binding to tubulin, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Confirming that this compound effectively engages its intended target, tubulin, within cancer cells is a crucial step in preclinical and clinical development.[4][5] This guide provides a detailed comparison of established methodologies for verifying this compound target engagement, offering researchers the necessary information to select the most appropriate assays for their specific research goals.

The primary mechanism of DM1 involves binding to the tips of microtubules, suppressing their dynamic instability.[1] This disruption of microtubule growth and shortening is a key indicator of target engagement.[1] The following sections will detail direct and indirect methods to measure this interaction and its downstream cellular consequences.

DM1_Mechanism_of_Action cluster_cell Cancer Cell ADC_Internalized ADC-Antigen Complex Endosome Endosome ADC_Internalized->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome DM1 Released this compound Lysosome->DM1 Linker Cleavage Microtubule Microtubule Dynamics (Polymerization/ Depolymerization) DM1->Microtubule Binds to tips & Inhibits Dynamics Tubulin αβ-Tubulin Dimers Tubulin->Microtubule Polymerization Spindle Defective Mitotic Spindle Microtubule->Spindle Disruption Arrest G2/M Mitotic Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis ADC Antibody-Drug Conjugate (ADC) Antigen Cell Surface Antigen ADC->Antigen Binding Antigen->ADC_Internalized

Figure 1: Mechanism of action for an ADC carrying a DM1 payload.

Comparison of Target Engagement Confirmation Methods

The selection of an appropriate assay depends on various factors, including the specific research question (e.g., direct binding vs. functional consequence), required throughput, and available instrumentation. The table below summarizes and compares key methods.

MethodPrincipleAssay TypeThroughputKey Readout(s)AdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein (tubulin).[6]DirectLow to MediumChange in tubulin melting temperature (Tm).[7]Directly confirms target binding in intact cells; Label-free.[8]Can be technically demanding; Lower throughput for Western Blot-based detection.[8]
Immunofluorescence Microscopy Visualization of the microtubule network architecture using tubulin-specific antibodies.[9]Indirect (Phenotypic)LowDisruption of microtubule filaments; Diffuse cytoplasmic staining.[10]Provides spatial information; Visually intuitive results.Low throughput; Quantification can be complex and subjective.[11]
Flow Cytometry (Cell Cycle Analysis) Quantifies cellular DNA content to determine the percentage of cells in each phase of the cell cycle.[12][13]Indirect (Functional)HighIncreased percentage of cells in the G2/M phase.[14]High throughput; Quantitative; Can be multiplexed with other markers (e.g., pHH3).[12]Indirect measure of target engagement; Does not confirm direct binding.
Western Blot (Mitotic Markers) Measures the protein levels of key mitotic regulators that accumulate during M-phase arrest.Indirect (Functional)MediumIncreased expression of Cyclin B1, PLK1, Phospho-Histone H3.[14][15]Standard, widely available technique; Provides information on downstream signaling.Indirect measure; Can be influenced by other cellular stresses.
Western Blot (Tubulin Polymerization) Separates soluble (unpolymerized) and insoluble (polymerized) tubulin fractions by centrifugation.[10]Indirect (Phenotypic)MediumIncreased soluble tubulin fraction; Decreased polymerized tubulin fraction.Directly assesses the state of microtubule polymerization in cells.Requires careful optimization of lysis conditions to preserve microtubule state.[10]
In Vitro Tubulin Polymerization Assay Measures the assembly of purified tubulin into microtubules in the presence of the compound.[16]Direct (Biochemical)HighChange in turbidity or fluorescence over time.[11][16]High throughput; Directly measures effect on polymerization.Lacks cellular context (e.g., cell permeability, metabolism).

Detailed Experimental Protocols

This section provides detailed protocols for the principal methods used to confirm this compound target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.[6][7][8]

CETSA_Workflow A 1. Treat Cells (this compound vs. Vehicle) B 2. Harvest & Lyse Cells A->B C 3. Aliquot Lysate B->C D 4. Heat Aliquots (Temperature Gradient) C->D E 5. Centrifuge (Separate Soluble/Aggregated) D->E F 6. Collect Supernatant (Soluble Protein) E->F G 7. Analyze by Western Blot (Anti-Tubulin Antibody) F->G H 8. Quantify & Plot (Generate Melt Curve) G->H

Figure 2: Workflow for a Western Blot-based CETSA experiment.

Protocol:

  • Cell Treatment: Culture cancer cells to ~80% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-4 hours) under normal culture conditions.

  • Cell Harvesting and Lysis: Wash cells with PBS, then harvest by scraping. Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells through freeze-thaw cycles.

  • Heating: Clear the lysate by centrifugation. Aliquot the resulting supernatant into separate PCR tubes for each temperature point. Heat the aliquots across a defined temperature range (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]

  • Separation: Separate the aggregated proteins from the soluble fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[8]

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble α- or β-tubulin at each temperature point by Western blot.

  • Data Interpretation: Quantify the band intensities from the Western blot. Plot the percentage of soluble tubulin relative to the unheated control against temperature. A rightward shift in the melting curve for this compound-treated cells compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.[7]

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the microtubule network, revealing disruptions caused by microtubule-targeting agents.[9][11]

IF_Workflow A 1. Seed Cells (On Coverslips) B 2. Treat Cells (this compound vs. Vehicle) A->B C 3. Fix & Permeabilize (e.g., PFA & Triton X-100) B->C D 4. Block (e.g., BSA) C->D E 5. Primary Antibody (e.g., Anti-α-tubulin) D->E F 6. Secondary Antibody (Fluorescently Labeled) E->F G 7. Counterstain Nuclei (e.g., DAPI) F->G H 8. Mount & Image (Fluorescence Microscopy) G->H

Figure 3: General workflow for immunofluorescence staining.

Protocol:

  • Cell Culture: Seed cancer cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24 hours).

  • Fixation: To avoid depolymerization of microtubules, it is critical to perform initial wash and fixation steps at 37°C.[9] Wash the cells with a pre-warmed cytoskeleton buffer. Fix the cells with a pre-warmed solution of 3.7% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Wash the cells with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.

  • Blocking: Wash the cells and block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[11]

  • Antibody Incubation:

    • Incubate the cells with a primary antibody against α-tubulin (e.g., rat anti-α-tubulin, 1:125 dilution) overnight at 4°C.[11]

    • Wash the cells extensively with PBS.

    • Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rat, 1:500 dilution) for 1-3 hours at room temperature in the dark.[11]

  • Counterstaining and Mounting: Wash the cells again. Add a DNA counterstain like DAPI or Hoechst 33342 during the secondary antibody step to visualize nuclei.[11] Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. In untreated cells, a well-organized, filamentous microtubule network should be visible.[10] In this compound-treated cells, target engagement is confirmed by the observation of a disorganized, diffuse tubulin staining pattern, indicating microtubule disassembly.[10][17]

Flow Cytometry for Cell Cycle Analysis

This high-throughput method quantifies the proportion of cells in different phases of the cell cycle. This compound's disruption of the mitotic spindle leads to a measurable accumulation of cells in the G2/M phase.[14][18]

Flow_Cytometry_Workflow A 1. Seed & Treat Cells B 2. Harvest Cells (Trypsinize & Wash) A->B C 3. Fix Cells (e.g., 70% Cold Ethanol) B->C D 4. Stain DNA (e.g., Propidium Iodide + RNase A) C->D E 5. Analyze by Flow Cytometer D->E F 6. Gate & Quantify (% of Cells in G2/M) E->F

Figure 4: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Plate cells and treat with this compound or vehicle control for a duration that allows for at least one cell cycle (e.g., 24-48 hours).

  • Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cells in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[18] Incubate for 30 minutes at 37°C.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

  • Data Interpretation: Use analysis software to generate a histogram of cell counts versus DNA content. Gate the populations corresponding to G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content). A significant increase in the percentage of cells in the G2/M population in this compound-treated samples compared to controls indicates mitotic arrest and successful target engagement.[14][15]

References

A Comparative Analysis of Linker Stability for DM1-Sme Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing ADC Performance

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and toxicity. For ADCs utilizing the potent microtubule inhibitor DM1 (a maytansinoid derivative), the choice of linker dictates the pharmacokinetics and mechanism of payload delivery. This guide provides an objective comparison of the stability of commonly used linkers for DM1-Sme ADCs, supported by experimental data, to aid researchers in selecting the optimal linker strategy for their therapeutic candidates.

Executive Summary

The selection of a linker for a this compound ADC involves a trade-off between plasma stability and the efficiency of intracellular drug release. Linkers are broadly categorized as either non-cleavable or cleavable .

  • Non-cleavable linkers , such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), offer high plasma stability.[1] The cytotoxic payload is released only after the complete lysosomal degradation of the antibody, minimizing premature drug release in circulation and associated off-target toxicity.[1][2]

  • Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, a reducing environment, or the presence of specific enzymes.[2] While this can offer a more targeted release mechanism, it often comes at the cost of lower plasma stability compared to non-cleavable linkers.[3]

Experimental evidence consistently demonstrates that ADCs with non-cleavable linkers exhibit greater stability in circulation, leading to a longer half-life and slower clearance.[3][4]

Quantitative Comparison of Linker Stability

The following tables summarize key pharmacokinetic parameters for this compound ADCs with different linker technologies, extracted from various preclinical studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and conditions.

Linker TypeSpecific LinkerAntibodySpeciesClearance RateReference(s)
Non-Cleavable SMCC (Thioether)TrastuzumabMouseSlower than T-SPP-DM1[3][4]
Non-Cleavable SMCC (Thioether)anti-CD22RatSlower than anti-CD22-SPP-DM1[4]
Cleavable SPP (Disulfide)TrastuzumabMouseFaster than T-SMCC-DM1[3][4]
Cleavable SPP (Disulfide)anti-CD22RatFaster than anti-CD22-SMCC-DM1[4]
Cleavable SPDP (Disulfide)anti-HER2MouseFastest among tested disulfide linkers[4]
Cleavable SSNPP-DM4 (Hindered Disulfide)anti-HER2MouseSlowest among tested disulfide linkers[4]

Table 1: Comparative Clearance Rates of this compound ADCs with Different Linkers.

ADCLinker TypeAverage Half-life (t½)Key FindingsReference(s)
Ado-trastuzumab emtansine (T-DM1)Non-cleavable (SMCC)Approximately 3.5 - 4 daysHigh plasma stability with minimal premature drug release.[5]
J2898A-SMCC-DM1Non-cleavable (SMCC)- (Slightly slower clearance than J2898A-(CH2)3-DM)Demonstrates high stability of the thiol-maleimide linkage in lysine-linked ADCs.[6]
Trastuzumab-SPP-DM1Cleavable (Disulfide)- (Faster clearance than T-SMCC-DM1)Lower plasma stability compared to the non-cleavable counterpart.[3]

Table 2: Pharmacokinetic Parameters of Notable this compound ADCs.

Experimental Protocols

Accurate assessment of linker stability is paramount in ADC development. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from different species over time.

Objective: To determine the rate of drug deconjugation from the ADC in a physiological matrix.

Materials:

  • Test ADC

  • Control plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instruments (e.g., ELISA plate reader, LC-MS system)

Procedure:

  • The ADC is incubated in plasma at a predetermined concentration at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 1, 24, 48, 72 hours).

  • The reaction is quenched, often by freezing the samples at -80°C.

  • The amount of conjugated ADC and/or released payload is quantified at each time point.

  • Quantification can be performed using several methods:

    • ELISA: To measure the concentration of total antibody and antibody-conjugated drug.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To measure the average drug-to-antibody ratio (DAR) over time or to quantify the free payload.[7]

Enzyme-Linked Immunosorbent Assay (ELISA) for Conjugated Drug Quantification

Objective: To specifically quantify the amount of ADC that remains conjugated with the drug.

Principle: This assay typically involves capturing the ADC and then detecting the conjugated payload.

Procedure:

  • An ELISA plate is coated with a capture antibody that binds to the ADC's antibody portion (e.g., anti-human IgG).

  • Plasma samples containing the ADC are added to the wells.

  • After incubation and washing, a detection antibody that specifically recognizes the drug (e.g., an anti-maytansinoid antibody) conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added.

  • A substrate is added, and the resulting signal is measured, which is proportional to the amount of conjugated drug.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR and Free Payload Analysis

Objective: To determine the average drug-to-antibody ratio (DAR) and quantify the amount of free payload released into the plasma.

Procedure for DAR Analysis:

  • The ADC is isolated from the plasma, often using affinity capture techniques (e.g., Protein A beads).

  • The isolated ADC is then analyzed by LC-MS under conditions that allow for the separation of different drug-loaded species.

  • The relative abundance of each species (e.g., DAR0, DAR1, DAR2, etc.) is determined to calculate the average DAR.[10][11]

Procedure for Free Payload Analysis:

  • Plasma proteins are precipitated to separate the small molecule payload from the larger antibody components.

  • The supernatant containing the free drug is analyzed by LC-MS/MS.

  • The concentration of the free payload is determined by comparing its signal to a standard curve.

Visualizing Key Concepts in ADC Linker Stability

To further elucidate the principles discussed, the following diagrams illustrate the mechanism of ADC action, a typical experimental workflow, and the relationship between linker stability and the therapeutic outcome.

ADC_Action_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC in Circulation Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Payload Released DM1 Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Microtubule Inhibition

Caption: Mechanism of action for a this compound ADC.

Stability_Assay_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling analysis Analysis sampling->analysis elisa ELISA for Conjugated Drug analysis->elisa lcms LC-MS for DAR and Free Payload analysis->lcms data Data Analysis: Determine Rate of Drug Deconjugation elisa->data lcms->data end End: Stability Profile data->end

Caption: Experimental workflow for in vitro plasma stability analysis.

Linker_Stability_Therapeutic_Index cluster_stable High Linker Stability (e.g., Non-cleavable) cluster_unstable Low Linker Stability (e.g., Some Cleavable) stable_circ Stable in Circulation low_off_target Low Off-Target Toxicity stable_circ->low_off_target high_tumor_delivery High Tumor Delivery stable_circ->high_tumor_delivery therapeutic_index Therapeutic Index low_off_target->therapeutic_index high_efficacy High Efficacy high_tumor_delivery->high_efficacy high_efficacy->therapeutic_index unstable_circ Unstable in Circulation high_off_target High Off-Target Toxicity unstable_circ->high_off_target low_tumor_delivery Low Tumor Delivery unstable_circ->low_tumor_delivery high_off_target->therapeutic_index low_efficacy Low Efficacy low_tumor_delivery->low_efficacy low_efficacy->therapeutic_index

Caption: Relationship between linker stability and therapeutic index.

Conclusion

The choice of linker is a critical optimization parameter in the design of this compound ADCs. Non-cleavable linkers generally provide superior plasma stability, which is often associated with a better safety profile and a wider therapeutic window.[1] However, the optimal linker strategy is ultimately context-dependent and should be empirically determined for each specific ADC, considering the target antigen, the antibody backbone, and the tumor microenvironment. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the development of next-generation ADCs with improved therapeutic outcomes.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DM1-SMe for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the proper disposal of DM1-SMe, a potent maytansinoid microtubule inhibitor. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance. As a trusted partner in your research, we are committed to providing comprehensive support that extends beyond product delivery to encompass the entire lifecycle of our chemical reagents, including their safe disposal.

This compound is an analog of mertansine (DM1) and functions as a highly potent cytotoxic agent.[1] Due to its cellular toxicity, all waste materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be handled and disposed of as hazardous cytotoxic waste.

Key Chemical and Safety Data

Below is a summary of the pertinent data for this compound. This information is critical for a comprehensive understanding of its characteristics for safe handling and disposal.

PropertyValueReference
CAS Number 138148-68-2[2]
Molecular Formula C₃₆H₅₀ClN₃O₁₀S₂[2]
Molecular Weight 784.4 g/mol [2]
Hazard Classification Not classified as hazardous according to GHS[2]
Storage Temperature -20°C[2]
Solubility DMF: 16 mg/ml, DMSO: 12 mg/ml, DMF:PBS (pH 7.2) (1:5): 0.16 mg/ml[2]

Note: While the Safety Data Sheet (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), its potent cytotoxic nature necessitates that it be handled and disposed of with the same precautions as other hazardous cytotoxic compounds.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the mandatory steps for the safe disposal of this compound and any materials that have come into contact with it. This procedure is designed to minimize exposure risk and ensure compliance with standard laboratory safety and environmental regulations.

Experimental Protocol: Waste Segregation and Containment

  • Personal Protective Equipment (PPE): Before handling this compound or its waste, at a minimum, wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Designated Waste Container: All this compound waste must be collected in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Cytotoxic Waste" and include the chemical name "this compound."

  • Segregation of Waste Streams:

    • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. Place these items directly into the designated cytotoxic waste container. Do not mix with general laboratory trash.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and leak-proof container also labeled as "Cytotoxic Waste" with the chemical name. Do not dispose of liquid this compound waste down the drain.

    • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as "Cytotoxic Waste."

  • Container Management: Do not overfill waste containers. Once a container is three-quarters full, it should be securely sealed and prepared for pickup.

  • Waste Storage: Store the sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they can be collected by a licensed hazardous waste disposal service.

  • Professional Disposal: Arrange for the collection and disposal of the cytotoxic waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor. The primary method of disposal for cytotoxic waste is typically high-temperature incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

DM1_Sme_Disposal_Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal start This compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Gloves, Vials, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) identify_waste->sharps_waste Sharps solid_container Place in Labeled 'Cytotoxic Waste' Bag/Bin solid_waste->solid_container liquid_container Collect in Sealed, Labeled 'Cytotoxic Liquid Waste' Bottle liquid_waste->liquid_container sharps_container Place in Labeled 'Cytotoxic Sharps' Container sharps_waste->sharps_container seal_container Securely Seal Container When 3/4 Full solid_container->seal_container liquid_container->seal_container sharps_container->seal_container store_waste Store in Designated Secure Area seal_container->store_waste ehs_pickup Arrange Pickup by EHS/Hazardous Waste Vendor store_waste->ehs_pickup final_disposal Final Disposal (e.g., Incineration) ehs_pickup->final_disposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

Disclaimer: The information provided in this document is intended as a guide and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with local, state, and federal regulations.

References

Personal protective equipment for handling DM1-Sme

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for DM1-SMe

IMMEDIATE SAFETY OVERVIEW: this compound is a highly potent maytansinoid and microtubule inhibitor, demonstrating cytotoxicity at nanomolar concentrations.[1] Due to its mechanism of action and classification as a cytotoxic compound, it must be handled with extreme caution in a controlled laboratory setting to prevent personnel exposure. While some supplier Safety Data Sheets (SDS) may lack specific hazard classifications, the intrinsic nature of this compound as a potent cytotoxin necessitates treating it as hazardous.[2] All handling procedures should be performed within a designated containment system, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize the risk of inhalation or skin contact.[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to create a barrier between the researcher and the hazardous substance.[4] Handling of this compound in either powdered or solubilized form requires stringent adherence to the following PPE guidelines.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (tested against ASTM D6978 standard).Prevents skin contact and absorption. Double-gloving provides additional protection against tears and contamination during glove removal.[5][6]
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.Protects skin and personal clothing from aerosol or splash contamination. Disposable nature prevents cross-contamination of other lab areas.
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects eyes from splashes or aerosols generated during handling.
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashing (e.g., during spill cleanup or handling larger volumes).[5]
Respiratory Not typically required when handling within a certified chemical fume hood or biological safety cabinet.Engineering controls are the primary method of protection. A respirator may be necessary for spill cleanup outside of containment.[2]

Operational Plan: Handling and Experimental Workflow

This section provides a step-by-step guide for a typical in vitro experiment, from compound retrieval to waste disposal.

Preparation and Reconstitution
  • Designated Area: All procedures involving this compound must be conducted in a designated area within a certified chemical fume hood or Class II Biological Safety Cabinet to control aerosol and powder exposure.[2][3]

  • Stock Solution: this compound is typically a solid powder.[1] To prepare a stock solution, bring the vial to room temperature before opening. Using sterile technique, reconstitute the powder in a suitable solvent such as DMSO to a desired concentration (e.g., 10 mM).[1]

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Experimental Protocol: Cell-Based Assay
  • Retrieve Stock: Obtain the this compound stock solution aliquot from the freezer and thaw it.

  • Prepare Working Solution: Inside the containment unit (fume hood/BSC), perform serial dilutions of the stock solution in appropriate cell culture medium to achieve the final desired experimental concentrations.

  • Treat Cells: Carefully add the diluted this compound solution to your cell culture plates.

  • Incubation: Place the treated plates in a designated incubator.

  • Post-Handling Decontamination: After handling, wipe down all surfaces and equipment within the containment unit with a suitable decontamination solution (see Disposal and Decontamination Plan). Remove outer gloves before exiting the containment unit and dispose of them as cytotoxic waste.[5]

Visual Workflow for Handling this compound

G cluster_storage Storage (-20°C) cluster_containment Containment (Fume Hood / BSC) cluster_incubation Incubation cluster_disposal Waste Disposal storage Retrieve this compound (Solid or Stock) prep Prepare Stock (e.g., in DMSO) storage->prep Equilibrate to RT dilute Prepare Working Solution in Media prep->dilute Dilute treat Treat Cells in Culture Plate dilute->treat Administer waste_prep Collect Liquid & Solid Waste treat->waste_prep Generate Waste incubate Incubate Treated Cells (e.g., 37°C) treat->incubate Transfer dispose Dispose as Cytotoxic Waste (Incineration) waste_prep->dispose Segregate G cluster_cell Target Cell DM1 This compound Enters Cell Tubulin Binds to Tubulin at Microtubule Ends DM1->Tubulin Dynamics Suppresses Microtubule Dynamic Instability Tubulin->Dynamics Arrest Mitotic Spindle Disrupted (G2/M Arrest) Dynamics->Arrest Apoptosis Cell Death (Apoptosis) Arrest->Apoptosis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.